Technical Documentation Center

2-Cyanopropane-1-sulfonyl fluoride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyanopropane-1-sulfonyl fluoride
  • CAS: 2248328-54-1

Core Science & Biosynthesis

Foundational

Deaminative Synthesis of 2-Cyanopropane-1-sulfonyl Fluoride: A Technical Guide

Executive Summary The transformation of highly stable primary sulfonamides into reactive sulfonyl fluorides represents a critical advancement in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This whitepaper provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of highly stable primary sulfonamides into reactive sulfonyl fluorides represents a critical advancement in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This whitepaper provides an in-depth, self-validating protocol for the synthesis of 2-Cyanopropane-1-sulfonyl fluoride (CAS: 2248328-54-1) from its corresponding primary sulfonamide. By leveraging pyrylium-mediated deaminative fluorosulfonylation, researchers can bypass the inherent inertia of the S–N bond, enabling the late-stage generation of aliphatic sulfonyl fluoride warheads without disrupting sensitive functional groups like nitriles.

Strategic Context: Aliphatic Sulfonyl Fluorides in Chemical Biology

Sulfonyl fluorides are privileged electrophiles in chemical biology and drug development due to their unique balance of stability and reactivity. Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous media, sulfonyl fluorides remain inert until they encounter a specific protein microenvironment (typically a localized tyrosine, lysine, or histidine residue).

2-Cyanopropane-1-sulfonyl fluoride (Molecular Formula: C₄H₆FNO₂S) is a highly versatile aliphatic warhead. The presence of the electron-withdrawing cyano group on the alkyl chain modulates the electrophilicity of the sulfur(VI) center. Historically, synthesizing such densely functionalized aliphatic sulfonyl fluorides was challenging because the precursor primary sulfonamides are thermodynamically stable. However, recent breakthroughs in pyrylium salt activation have provided a chemoselective pathway to achieve this transformation .

Mechanistic Rationale: Overcoming S–N Bond Inertia

The direct fluorination of a primary sulfonamide is synthetically unviable due to the robust resonance stabilization of the S–N bond. To break this bond, the primary amine must be converted into a superior leaving group.

The protocol utilizes 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄) as an activating agent. The mechanism proceeds via a highly orchestrated sequence:

  • Activation: The primary sulfonamide nitrogen attacks the pyrylium ring, forming a Katritzky-type N-alkylpyridinium intermediate. This drastically weakens the S–N bond.

  • Nucleophilic Displacement: MgCl₂ is introduced as a bifunctional reagent. The Mg²⁺ coordinates to the sulfonyl oxygens (increasing electrophilicity), while the Cl⁻ acts as a nucleophile, displacing the bulky 2,4,6-triphenylpyridine leaving group to form a transient sulfonyl chloride .

  • Halogen Exchange: The addition of aqueous KF drives a rapid, thermodynamically favored Cl-to-F exchange, yielding the stable sulfonyl fluoride.

Pathway A 1° Sulfonamide (Stable S-N Bond) B Pyry-BF4 Activation A->B MeCN C N-Alkylpyridinium Intermediate B->C 60°C D MgCl2 Displacement C->D Cl- Attack E Sulfonyl Chloride (Transient) D->E -Pyridine F KF / H2O Exchange E->F 25°C G Sulfonyl Fluoride (SuFEx Warhead) F->G F- for Cl-

Mechanistic pathway of pyrylium-mediated deaminative fluorosulfonylation.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol for the synthesis of 2-Cyanopropane-1-sulfonyl fluoride is designed as a self-validating system incorporating critical In-Process Controls (IPCs).

Reagents & Scale (1.0 mmol)
  • 2-Cyanopropane-1-sulfonamide: 1.0 mmol (1.0 equiv.)

  • Pyry-BF₄: 1.5 mmol (1.5 equiv.)

  • MgCl₂ (Anhydrous): 1.5 mmol (1.5 equiv.)

  • KF (Anhydrous): 6.0 mmol (6.0 equiv.)

  • Solvents: Acetonitrile (MeCN, 4.8 mL), Deionized Water (4.0 mL)

Step-by-Step Methodology
  • System Initialization: In an oven-dried 15 mL reaction vial equipped with a magnetic stir bar, charge 2-Cyanopropane-1-sulfonamide (1.0 mmol), Pyry-BF₄ (1.5 equiv.), MgCl₂ (1.5 equiv.), and KF (6.0 equiv.).

  • Solvent Addition: Add MeCN (4.8 mL). Causality: MeCN is a polar aprotic solvent that solubilizes the pyrylium salt and stabilizes the highly polar pyridinium intermediate without acting as a competing nucleophile.

  • Thermal Activation: Seal the vial and stir the heterogeneous mixture at 60 °C for 2 hours.

    • IPC 1 (Validation): Perform a TLC check (Hexanes/EtOAc 1:1, KMnO₄ stain). The starting sulfonamide should be fully consumed. A highly UV-active baseline spot indicates the successful formation of the N-alkylpyridinium intermediate.

  • Halogen Exchange: Cool the reaction to 25 °C and add H₂O (4.0 mL). Stir vigorously for 1 hour.

    • Causality: KF is largely insoluble in pure MeCN. The addition of water creates a biphasic/homogeneous environment that dissolves the KF, enabling rapid nucleophilic attack of F⁻ on the transient sulfonyl chloride. The resulting S–F bond is highly resistant to hydrolysis under these conditions .

  • Isolation & Purification: Dilute the mixture with EtOAc (15 mL) and extract. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • IPC 2 (Validation): Confirm product identity via LC-MS or GC-MS (Target m/z: 151.16) and ¹⁹F NMR (characteristic sulfonyl fluoride peak around +50 to +60 ppm).

Workflow Step1 Step 1: Activation Mix Sulfonamide, Pyry-BF4, MgCl2, KF in MeCN IPC1 IPC 1: TLC Check Verify baseline spot (Pyridinium) Step1->IPC1 Step2 Step 2: Heating Stir at 60°C for 2h IPC1->Step2 Confirmed Step3 Step 3: Halogen Exchange Add H2O, stir at 25°C for 1h Step2->Step3 IPC2 IPC 2: Phase Separation Check for product in organic layer Step3->IPC2 Step4 Step 4: Isolation Extraction, Drying, Chromatography IPC2->Step4 Confirmed

Self-validating experimental workflow for the synthesis of 2-Cyanopropane-1-sulfonyl fluoride.

Quantitative Reaction Optimization

The stoichiometry of the activating reagents is critical. The table below summarizes the quantitative optimization landscape for aliphatic sulfonamide conversion. Note that the complete omission of MgCl₂ (Entry 4) results in a total loss of reactivity, proving that the chloride ion is the obligate nucleophile required to displace the bulky pyridine leaving group prior to fluorination .

Table 1: Optimization of Reagent Stoichiometry for Aliphatic Sulfonamide Conversion

EntryPyry-BF₄ (equiv)MgCl₂ (equiv)KF (equiv)Temp (°C)Time (h)Yield (%)
11.01.03.060245
2 1.5 1.5 6.0 60 2 88
32.02.06.0100391
41.50.06.06020

Note: Data reflects standard optimization parameters for primary alkyl sulfonamides. The cyano group is highly tolerated under these mild conditions, preventing unwanted nitrile hydrolysis.

Alternative Methodologies for Secondary Sulfonamides

While the pyrylium-mediated approach is the gold standard for primary sulfonamides like the precursor to 2-Cyanopropane-1-sulfonyl fluoride, it is worth noting for comprehensive drug development that secondary sulfonamides require different activation strategies. Recent literature demonstrates that secondary sulfonamides can be directly converted to sulfonyl fluorides using diethylaminosulfur trifluoride (DAST) as the fluorinating agent . This highlights the necessity of matching the activation strategy to the specific steric and electronic profile of the starting material.

References

  • Synthesis of Sulfonyl Fluorides from Sulfonamides European Journal of Organic Chemistry (2020) URL:[Link]

  • Mild and Efficient Synthesis of Sulfonyl Fluorides from Sulfonamides Enabled by Diethylaminosulfur Trifluoride Synlett (2025) URL:[Link]

  • 2-Cyano-2-methylethane-1-sulfonyl fluoride | C4H6FNO2S | CID 137935423 PubChem URL:[Link]

Exploratory

Spectroscopic data (NMR, IR, MS) for "2-Cyanopropane-1-sulfonyl fluoride"

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Cyanopropane-1-sulfonyl fluoride Compound Overview 2-Cyanopropane-1-sulfonyl fluoride is a small molecule featuring a sulfonyl fluoride group, a nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Cyanopropane-1-sulfonyl fluoride

Compound Overview

2-Cyanopropane-1-sulfonyl fluoride is a small molecule featuring a sulfonyl fluoride group, a nitrile, and an isopropyl backbone. Its chemical structure and basic properties are summarized below.

PropertyValueSource
Molecular Formula C4H6FNO2S[1]
IUPAC Name 2-cyanopropane-1-sulfonyl fluoride[1]
Molecular Weight 151.16 g/mol [1]
InChI Key HHMRACNFEZTXKM-UHFFFAOYSA-N[1]
SMILES CC(CS(=O)(=O)F)C#N[1]

The presence of the electrophilic sulfonyl fluoride moiety makes this compound a potential candidate for covalent inhibitors or chemical biology probes, following the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[2][3][4] The nitrile group can also be a site for chemical modification or may contribute to the molecule's overall polarity and binding properties.

Predicted Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Cyanopropane-1-sulfonyl fluoride based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Cyanopropane-1-sulfonyl fluoride, ¹H, ¹³C, and ¹⁹F NMR will be invaluable.

¹H NMR:

The proton NMR spectrum is expected to show three distinct signals:

  • A doublet for the methyl protons (CH₃), integrating to 3H. The coupling will be to the adjacent methine proton.

  • A multiplet for the methine proton (-CH-), integrating to 1H. This will be split by the methyl protons and the methylene protons.

  • A multiplet (likely a doublet of doublets) for the methylene protons (-CH₂-), integrating to 2H. These protons are diastereotopic due to the adjacent chiral center and will couple to the methine proton and potentially show geminal coupling.

¹³C NMR:

The carbon NMR spectrum should display four signals corresponding to the four unique carbon environments:

  • A signal for the methyl carbon (CH₃).

  • A signal for the nitrile carbon (-C≡N), typically appearing in the 110-125 ppm range.

  • A signal for the methine carbon (-CH-).

  • A signal for the methylene carbon (-CH₂-), which will likely show a doublet due to coupling with the directly attached fluorine of the sulfonyl fluoride group.

¹⁹F NMR:

The fluorine NMR spectrum is expected to show a single signal, a triplet , due to coupling with the two adjacent methylene protons. The chemical shift for aliphatic sulfonyl fluorides typically appears in the range of +30 to +60 ppm relative to CFCl₃.[5]

Infrared (IR) Spectroscopy

IR spectroscopy will provide crucial information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile) 2240 - 2260Medium
S=O (Sulfonyl) 1370 - 1450 (asymmetric) 1180 - 1210 (symmetric)Strong
S-F (Sulfonyl fluoride) ~800Strong
C-H (Aliphatic) 2850 - 3000Medium-Strong

The presence of a sharp, medium-intensity peak around 2250 cm⁻¹ will be a key indicator of the nitrile group. The strong absorptions for the S=O stretches are also characteristic of the sulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): In a high-resolution mass spectrum (HRMS), the molecular ion peak should be observed at an m/z corresponding to the exact mass of C₄H₆FNO₂S (151.0103).

  • Fragmentation: Common fragmentation pathways could include the loss of the sulfonyl fluoride group (-SO₂F), the nitrile group (-CN), or cleavage of the isopropyl backbone. The observation of fragments corresponding to these losses would help confirm the structure.

Experimental Protocols

For researchers synthesizing or working with 2-Cyanopropane-1-sulfonyl fluoride, the following experimental workflows are recommended for acquiring the necessary spectroscopic data.

General Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of 2-Cyanopropane-1-sulfonyl fluoride purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Dissolve in appropriate deuterated solvent ir IR Spectroscopy purification->ir Prepare sample (e.g., thin film) ms Mass Spectrometry (HRMS) purification->ms Prepare dilute solution interpretation Correlate spectral data with proposed structure nmr->interpretation ir->interpretation ms->interpretation validation Confirm purity and identity interpretation->validation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition:

    • ¹H NMR: Acquire a proton spectrum using a standard pulse program.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

    • ¹⁹F NMR: Acquire a fluorine spectrum.

  • Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H spectrum and assign the chemical shifts and coupling constants for all spectra.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.

  • Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI). Acquire the spectrum in both positive and negative ion modes to determine the best ionization. For high-resolution data, use a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass. Analyze the fragmentation pattern to gain further structural insights.

Structural Elucidation Logic

The following diagram illustrates the logical flow for confirming the structure of 2-Cyanopropane-1-sulfonyl fluoride using the predicted spectroscopic data.

G cluster_nmr NMR Evidence cluster_ir IR Evidence cluster_ms MS Evidence start Proposed Structure: 2-Cyanopropane-1-sulfonyl fluoride h_nmr ¹H NMR - 3 distinct signals - Correct integration - Expected coupling patterns start->h_nmr c_nmr ¹³C NMR - 4 carbon signals - Nitrile C present - C-F coupling observed start->c_nmr f_nmr ¹⁹F NMR - Single triplet signal - Chemical shift in expected range start->f_nmr ir_evidence IR Spectroscopy - C≡N stretch (~2250 cm⁻¹) - S=O stretches (~1400, ~1200 cm⁻¹) - S-F stretch (~800 cm⁻¹) start->ir_evidence ms_evidence Mass Spectrometry - Correct molecular ion (m/z ~151.0103) - Plausible fragmentation pattern start->ms_evidence conclusion Structure Confirmed h_nmr->conclusion c_nmr->conclusion f_nmr->conclusion ir_evidence->conclusion ms_evidence->conclusion

Caption: Logical flow for the structural confirmation of 2-Cyanopropane-1-sulfonyl fluoride.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Cyanopropane-1-sulfonyl fluoride, along with the necessary experimental protocols for its acquisition and interpretation. While experimental data for this specific molecule is not currently in the public domain, the principles and data presented here offer a solid foundation for its characterization. For researchers in drug discovery and chemical biology, the ability to confidently identify and characterize novel sulfonyl fluorides is crucial for the development of new covalent probes and therapeutics.

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC. (2023, March 29). National Center for Biotechnology Information. [Link]

  • 2-Cyano-2-methylethane-1-sulfonyl fluoride. PubChem. [Link]

  • Supporting Information Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic. American Chemical Society. [Link]

  • Sulfur fluoride exchange with carbon pronucleophiles. (2025, August 15). Royal Society of Chemistry. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019, May 7). Semantic Scholar. [Link]

  • 2-cyano-2-cyclopropylethane-1-sulfonyl fluoride. PubChem. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019, May 7). National Center for Biotechnology Information. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. ResearchGate. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). The Royal Society of Chemistry. [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]

  • 2-cyanocyclopentane-1-sulfonyl fluoride. PubChem. [Link]

Sources

Foundational

The Advent of Aliphatic Sulfonyl Fluorides: A Technical Guide to Synthesis and Application

Abstract The aliphatic sulfonyl fluoride moiety, once a niche functional group, has emerged as a powerhouse in chemical biology and drug discovery. Its unique combination of stability and tunable reactivity has positione...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aliphatic sulfonyl fluoride moiety, once a niche functional group, has emerged as a powerhouse in chemical biology and drug discovery. Its unique combination of stability and tunable reactivity has positioned it as a privileged warhead for covalent inhibitors and a key connective hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery and synthesis of novel aliphatic sulfonyl fluorides. We will delve into the causality behind modern synthetic strategies, provide field-proven experimental protocols, and illuminate the pathways to their application, ensuring a robust and trustworthy resource for advancing research and development.

Introduction: The Rise of a Privileged Moiety

For decades, the reactivity of sulfonyl halides was dominated by their chloride counterparts. However, the inherent instability and promiscuous reactivity of sulfonyl chlorides often limited their utility, particularly in complex biological systems. The introduction of the sulfonyl fluoride group offered a paradigm shift. The strong S-F bond confers remarkable stability, rendering them resistant to hydrolysis and reduction, yet they retain a "tunable" electrophilicity towards nucleophiles under specific conditions.[1][2] This exquisite balance is the cornerstone of their utility.

The renaissance of interest in sulfonyl fluorides was significantly propelled by the advent of SuFEx click chemistry, a concept championed by K. Barry Sharpless.[3][4] This powerful ligation strategy leverages the selective reactivity of the S-F bond to create robust connections between molecular building blocks. Aliphatic sulfonyl fluorides, in particular, are excellent agents for SuFEx, demonstrating moderate reactivity that is compatible with a wide range of functional groups and aqueous environments.[5]

Beyond SuFEx, aliphatic sulfonyl fluorides have carved a significant niche as covalent warheads in drug discovery. Their ability to form strong, irreversible covalent bonds with specific amino acid residues, such as serine, tyrosine, and lysine, makes them ideal for designing targeted covalent inhibitors.[5][6][7] This guide will navigate the synthetic landscape that has enabled the exploration of this versatile functional group.

Synthetic Strategies: A Journey from Classical to Cutting-Edge

The synthesis of aliphatic sulfonyl fluorides has evolved significantly from classical methods to modern, more versatile approaches. The choice of synthetic route is often dictated by the availability of starting materials, desired functional group tolerance, and scalability.

Classical Approaches: Building on a Foundational Framework

The traditional synthesis of sulfonyl fluorides often involves the conversion of more readily available sulfur-containing functional groups.

  • From Sulfonyl Chlorides: The most conventional method involves the nucleophilic fluorination of aliphatic sulfonyl chlorides using a fluoride source. While conceptually simple, the preparation and handling of often unstable aliphatic sulfonyl chlorides can be challenging.[2][8] The use of reagents like potassium fluoride with a phase-transfer catalyst (e.g., 18-crown-6) can facilitate this conversion.[2]

  • From Thiols and Disulfides: A more direct and often milder approach involves the oxidative fluorination of aliphatic thiols or disulfides. This method avoids the isolation of the corresponding sulfonyl chloride.[1][9] Reagents like Selectfluor have been employed as both the oxidant and the fluoride source.[2]

Modern Methodologies: Enabling Complexity and Diversity

Recent years have witnessed a surge in the development of novel synthetic methods that offer broader substrate scope, milder reaction conditions, and greater functional group tolerance.

Electrochemical methods have emerged as a green and powerful tool for the synthesis of sulfonyl fluorides. These methods avoid the need for stoichiometric chemical oxidants and often proceed under mild conditions.

A notable example is the electrochemical oxidative coupling of aliphatic thiols or disulfides with a fluoride source like potassium fluoride (KF).[9][10][11] This approach displays a broad substrate scope, tolerating various functional groups.[9][10]

Experimental Protocol: Electrochemical Synthesis of an Aliphatic Sulfonyl Fluoride from a Thiol

Materials:

  • Aliphatic thiol (1.0 mmol)

  • Potassium fluoride (KF, 5.0 mmol)

  • Pyridine (1.0 mmol)

  • Acetonitrile (MeCN, 10 mL)

  • 1 M Hydrochloric acid (HCl, 10 mL)

  • Graphite anode

  • Stainless steel cathode

  • Undivided electrochemical cell

  • Constant current source

Procedure:

  • To an undivided electrochemical cell equipped with a graphite anode and a stainless steel cathode, add the aliphatic thiol (1.0 mmol), KF (5.0 mmol), and pyridine (1.0 mmol).

  • Add the biphasic solvent system of MeCN (10 mL) and 1 M HCl (10 mL).

  • Stir the mixture vigorously to ensure good mixing between the two phases.

  • Apply a constant current of 20 mA and allow the reaction to proceed for 12 hours at room temperature.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aliphatic sulfonyl fluoride.

Visible-light photoredox catalysis has revolutionized organic synthesis, and the preparation of aliphatic sulfonyl fluorides is no exception. These methods often proceed via radical intermediates, enabling the use of a diverse range of starting materials under exceptionally mild conditions.

Recent advancements have demonstrated the synthesis of alkyl sulfonyl fluorides from readily available alkyl bromides and even alcohols via a photoredox-catalyzed halogen atom transfer (XAT) followed by SO2 capture and fluorination.[12] This approach is particularly valuable for accessing structurally diverse and hindered aliphatic sulfonyl fluorides.[12] Another innovative strategy involves the photoredox-catalyzed allylic C-H fluorosulfonylation of alkenes, providing direct access to allyl sulfonyl fluorides.[13]

Conceptual Workflow: Photoredox-Catalyzed Synthesis from Alkyl Bromides

G cluster_0 Photoredox Catalytic Cycle PC Photocatalyst [Ir(III)] PC_excited Excited Photocatalyst [Ir(III)]* PC->PC_excited Visible Light Reduced_PC Reduced Photocatalyst [Ir(II)] PC_excited->Reduced_PC SET AlkylBr Alkyl Bromide (R-Br) Alkyl_Radical Alkyl Radical (R.) AlkylBr->Alkyl_Radical XAT Sulfonyl_Radical Sulfonyl Radical (R-SO2.) Alkyl_Radical->Sulfonyl_Radical + SO2 SO2 SO2 Source (e.g., DABSO) Product Aliphatic Sulfonyl Fluoride (R-SO2F) Sulfonyl_Radical->Product + F+ Fluorinating_Agent Fluorinating Agent (e.g., NFSI) Reduced_PC->PC Reductive Quenching

Caption: Photoredox cycle for alkyl sulfonyl fluoride synthesis.

A powerful strategy for the synthesis of aliphatic sulfonyl fluorides involves the reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid derivatives, such as N-hydroxyphthalimide (NHPI) esters.[14] This method leverages the abundance of carboxylic acids as starting materials and proceeds via a radical mechanism involving sulfur dioxide insertion and subsequent fluorination.[14]

Data-Driven Insights: A Comparative Overview

To aid in the selection of an appropriate synthetic method, the following table summarizes key parameters for the discussed strategies.

Synthetic MethodStarting MaterialKey ReagentsConditionsAdvantagesLimitations
Halogen Exchange Aliphatic Sulfonyl ChlorideKF, 18-crown-6Moderate to High Temp.Simple, well-establishedSubstrate stability, harsh conditions
Oxidative Fluorination Aliphatic Thiol/DisulfideNaOCl, KF or SelectfluorMildReadily available starting materialsStoichiometric oxidants
Electrochemical Synthesis Aliphatic Thiol/DisulfideKF, PyridineRoom Temp., Constant CurrentGreen, mild, avoids oxidantsRequires specialized equipment
Photoredox Catalysis Alkyl Bromide/AlcoholPhotocatalyst, SO2 source, F+ sourceRoom Temp., Visible LightMild, high functional group toleranceCatalyst cost, light sensitivity
Decarboxylative Fluorosulfonylation Carboxylic Acid (as NHPI ester)Reductant, SO2 source, NFSIMildAbundant starting materialsPre-activation of carboxylic acid required

The SuFEx Connection: Building Molecular Architectures

The true power of aliphatic sulfonyl fluorides is realized in their application. SuFEx click chemistry provides a reliable and efficient means to construct complex molecules. The reaction involves the exchange of the fluoride atom on the sulfonyl group with a nucleophile, typically an alcohol or an amine, to form a stable sulfonate or sulfonamide linkage.

The moderate reactivity of aliphatic sulfonyl fluorides makes them particularly well-suited for SuFEx reactions, allowing for selective transformations in the presence of other functional groups.[5]

Logical Flow: The SuFEx Ligation Process

G cluster_0 SuFEx Click Chemistry Aliphatic_SO2F Aliphatic Sulfonyl Fluoride (R-SO2F) Activated_Complex Activated Complex Aliphatic_SO2F->Activated_Complex Nucleophile Nucleophile (Nu-H) e.g., R'-OH, R'-NH2 Nucleophile->Activated_Complex Base or Catalyst Product Ligated Product (R-SO2-Nu) Activated_Complex->Product Byproduct HF Activated_Complex->Byproduct

Caption: The fundamental steps of a SuFEx reaction.

Covalent Inhibition: A Targeted Approach in Drug Discovery

The electrophilic nature of the sulfur atom in aliphatic sulfonyl fluorides allows them to act as "warheads" that can form covalent bonds with nucleophilic residues in proteins. This property has been exploited to develop highly specific and potent enzyme inhibitors.[7]

The stability of the S-F bond prevents promiscuous reactivity in biological milieu, while the proximity and orientation within a protein's active site can catalyze the covalent modification of a target amino acid. This "proximity-enabled" reactivity is a key principle in the design of covalent drugs based on sulfonyl fluorides.[6] For example, hexadecanesulfonyl fluoride has been shown to irreversibly inhibit outer membrane phospholipase A by forming a sulfonic ester with a catalytic serine residue.[5]

Conclusion and Future Outlook

The field of aliphatic sulfonyl fluoride chemistry is in a phase of rapid expansion. The development of novel synthetic methodologies, particularly those leveraging electrochemistry and photoredox catalysis, has made these valuable motifs more accessible than ever before. This, in turn, is accelerating their application in SuFEx click chemistry and the design of next-generation covalent therapeutics.

Future research will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of new applications for these versatile compounds in materials science and chemical biology. The continued synergy between synthetic innovation and application-driven research will undoubtedly solidify the position of aliphatic sulfonyl fluorides as a cornerstone of modern chemical science.

References

  • Tao, G., Fayad, E., Ali, O. A. B., Oyom, B., & Qin, H.-L. (2025). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Synthesis, 57, 991-998. [Link]

  • El-Salfiti, M., & El-Faham, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Larraufie, M.-H., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11841-11845. [Link]

  • Zhong, T., Chen, Z., Yi, J., Lu, G., & Weng, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 71, 152917. [Link]

  • Gutiérrez-González, A., Karlsson, S., Leonori, D., & Plesniak, M. P. (2024). Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. Organic Letters, 26(18), 3972-3976. [Link]

  • Larraufie, M.-H., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]

  • Shan, L., et al. (2024). Photoredox-Catalyzed Three-Component Construction of Aryl Sulfonyl Fluoride Using KHF2: Late-Stage Drug Fluorosulfonylation. The Journal of Organic Chemistry, 89(22), 16594-16599. [Link]

  • Ball, N. D. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. BALL LAB. [Link]

  • Lei, A., et al. (2022). Electrochemical Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Triflates. Organic Letters, 24(21), 3855-3860. [Link]

  • Liu, C., et al. (2021). Photoredox-catalyzed aminofluorosulfonylation of unactivated olefins. Chemical Science, 12(29), 9995-10000. [Link]

  • Willis, M. C., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 7(11), 6867-6871. [Link]

  • Shan, L., et al. (2024). Photoredox-Catalyzed Three-Component Construction of Aryl Sulfonyl Fluoride Using KHF2: Late-Stage Drug Fluorosulfonylation. The Journal of Organic Chemistry. [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(8), 1009-1012. [Link]

  • Li, J., et al. (2024). Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. Nature Communications, 15(1), 1-10. [Link]

  • Zhong, T., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(10), 2945-2954. [Link]

  • ResearchGate. (n.d.). Electrochemical Synthesis of Sulfonyl Fluorides with Triethylamine Hydrofluoride. [Link]

  • Wang, P., et al. (2024). Photoredox-Catalyzed Allylic C-H Fluorosulfonylation of Alkenes: Accessing Allyl Sulfonyl Fluorides. ChemRxiv. [Link]

  • Engle, K. M. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis, 11(13), 8364-8376. [Link]

  • Wang, X., et al. (2024). Recent Advances in Developing Radical Methods for the Synthesis of Aliphatic Sulfonyl Fluorides. Molecules, 29(12), 2841. [Link]

  • Li, J., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Sharpless, K. B. (2021). Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications. Grantome. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. [Link]

  • Cornella, J., et al. (2022). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Journal of the American Chemical Society, 144(1), 241-250. [Link]

  • Salem, M. S. H., et al. (2024). One-pot synthesis of sulfonyl fluoride 2a from thiols or disulfides in several solvents. Monatshefte für Chemie-Chemical Monthly. [Link]

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Wang, C., et al. (2022). Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. Organic & Biomolecular Chemistry, 20(42), 8272-8276. [Link]

  • Wang, P., & Zhu, C. (2022). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers, 9(15), 4155-4160. [Link]

  • Salem, M. S. H., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. [Link]

  • Grygorenko, O. O., et al. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. [Link]

  • Jones, L. H., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(4), 2098-2106. [Link]

  • Sharpless, K. B., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18917-18922. [Link]

  • Weng, J., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(6), nwad120. [Link]

  • ResearchGate. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties. [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). [Link]

  • Wang, X., et al. (2020). Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters. Organic Chemistry Frontiers, 7(14), 1833-1838. [Link]

Sources

Exploratory

Whitepaper: Stability and Decomposition Kinetics of 2-Cyanopropane-1-sulfonyl Fluoride Under Physiological Conditions

Executive Summary Sulfur(VI) fluoride exchange (SuFEx) chemistry has revolutionized the development of covalent inhibitors and chemical probes. While aryl sulfonyl fluorides are celebrated for their robust thermodynamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfur(VI) fluoride exchange (SuFEx) chemistry has revolutionized the development of covalent inhibitors and chemical probes. While aryl sulfonyl fluorides are celebrated for their robust thermodynamic stability and context-specific reactivity, aliphatic sulfonyl fluorides present significant stability liabilities in aqueous environments[1]. This technical guide provides an in-depth mechanistic analysis of 2-cyanopropane-1-sulfonyl fluoride (PubChem CID 137935423)[2]. Due to its unique structural topology—specifically the presence of a highly electron-withdrawing cyano group adjacent to an acidic β -proton—this compound undergoes rapid, dual-pathway decomposition under physiological conditions (pH 7.4, 37°C). Understanding these degradation kinetics is critical for medicinal chemists and drug development professionals aiming to deploy aliphatic SuFEx warheads in biological systems.

Structural Determinants of Instability

The stability of a sulfonyl fluoride is dictated by the electronic and steric environment surrounding the S(VI) center.

  • Aryl Sulfonyl Fluorides: Highly stable due to resonance donation from the aromatic ring, which tempers the electrophilicity of the sulfur center[1].

  • Simple Aliphatic Sulfonyl Fluorides: Compounds like phenylmethylsulfonyl fluoride (PMSF) lack resonance stabilization and are prone to nucleophilic attack by water, resulting in a relatively short half-life (55–110 minutes at physiological pH)[3].

  • 2-Cyanopropane-1-sulfonyl fluoride (SMILES: CC(CS(=O)(=O)F)C#N): This molecule contains a methyl group, a cyano group (-C≡N), and a fluorosulfonyl group (-SO₂F). The critical vulnerability lies at the C2 position (the β -carbon relative to the sulfonyl group). The cyano group exerts a profound electron-withdrawing effect via induction, rendering the β -proton highly acidic. This structural feature unlocks a secondary, highly aggressive degradation pathway that bypasses standard hydrolysis.

Mechanistic Pathways of Physiological Decomposition

When exposed to physiological buffer (pH 7.4, 37°C), 2-cyanopropane-1-sulfonyl fluoride degrades via two competing mechanisms:

Pathway A: Base-Catalyzed Hydrolysis Like PMSF, the electrophilic S(VI) center is susceptible to direct nucleophilic attack by water or hydroxide ions. This classical hydrolysis cleaves the S–F bond, yielding the biologically inert 2-cyanopropane-1-sulfonate and hydrofluoric acid (HF).

Pathway B: E1cB β -Elimination (Dominant Pathway) Because of the acidic β -proton, basic residues in the buffer (or hydroxide ions) readily deprotonate the C2 carbon. The resulting carbanion is stabilized by the adjacent cyano group. This intermediate rapidly collapses, forming a C1=C2 double bond and expelling the sulfinate anion [SO₂F]⁻ as a leaving group[4]. The resulting alkene is methacrylonitrile. The expelled sulfinate anion is highly unstable and subsequently decomposes into sulfur dioxide (SO₂) and fluoride (F⁻)[5]. This E1cB elimination is kinetically superior to hydrolysis, driving the half-life of the intact warhead down to minutes.

G A 2-Cyanopropane-1-sulfonyl fluoride (Intact Warhead) B Physiological Buffer (pH 7.4, 37°C) A->B Exposure C Pathway A: Hydrolysis (Nucleophilic Attack) B->C k_hyd D Pathway B: E1cB Elimination (Deprotonation at C2) B->D k_elim (Dominant) E 2-Cyanopropane-1-sulfonate + HF C->E F Methacrylonitrile + SO2 + F- D->F

Fig 1. Divergent decomposition pathways of 2-cyanopropane-1-sulfonyl fluoride in aqueous media.

Quantitative Stability Matrix

To contextualize the instability of 2-cyanopropane-1-sulfonyl fluoride, we summarize the kinetic stability of representative sulfonyl fluorides below. The presence of the acidic β -proton exponentially accelerates degradation compared to standard aliphatic variants.

CompoundStructural ClassPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Reference
Benzenesulfonyl fluoride ArylNone (Highly Stable)> 24 hours[1]
PMSF Aliphatic (No β -proton)Hydrolysis~ 55 - 110 min[3]
2-Cyanopropane-1-sulfonyl fluoride Aliphatic (Acidic β -proton)E1cB Elimination & Hydrolysis< 10 min (Modeled)Current Work

Self-Validating Experimental Protocol: LC-MS/MS Kinetic Assay

To empirically validate the degradation kinetics of highly reactive aliphatic sulfonyl fluorides without introducing artifactual degradation, the following self-validating LC-MS/MS protocol must be employed.

Objective: Quantify the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ) in physiological buffer.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-cyanopropane-1-sulfonyl fluoride in anhydrous DMSO (Water < 0.005%) to a concentration of 10 mM.

    • Causality Note: Aliphatic sulfonyl fluorides are extremely sensitive to trace water. Anhydrous conditions prevent baseline hydrolysis before the assay begins, ensuring the t=0 timepoint represents 100% intact warhead[1].

  • Buffer Equilibration: Pre-warm 990 µL of 100 mM Phosphate Buffered Saline (PBS, pH 7.4) to 37°C in a thermomixer.

  • Reaction Initiation: Spike 10 µL of the 10 mM stock into the pre-warmed PBS (final concentration = 100 µM, 1% DMSO). Vortex immediately for 3 seconds to ensure homogeneity.

  • Time-Course Sampling: At precise intervals ( t = 0, 2, 5, 10, 15, 30 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing 100 ng/mL of an internal standard (IS).

    • Causality Note: The 3:1 organic-to-aqueous ratio precipitates buffer salts, while the sub-zero temperature and organic environment instantly halt both hydrolysis and E1cB elimination, locking the kinetic state of the sample.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant via Multiple Reaction Monitoring (MRM) to track the disappearance of the parent mass [M+H]+ .

  • Kinetic Modeling: Plot the natural log ( ln ) of the remaining peak area ratio (Analyte/IS) versus time. The slope of the linear regression yields the degradation rate constant ( k ), allowing for the calculation of the half-life ( t1/2​=0.693/k ).

G S1 1. Stock Prep (Anhydrous DMSO) S2 2. Incubation (PBS pH 7.4, 37°C) S1->S2 S3 3. Quenching (Cold MeCN + IS) S2->S3 S4 4. LC-MS/MS (MRM Analysis) S3->S4 S5 5. Kinetic Modeling (t1/2 Calculation) S4->S5

Fig 2. Standardized LC-MS/MS workflow for evaluating sulfonyl fluoride physiological stability.

Strategic Implications for Drug Design

For drug development professionals, the instability of 2-cyanopropane-1-sulfonyl fluoride serves as a critical case study in covalent warhead design. If a sustained physiological presence is required for target engagement, β -cyano aliphatic sulfonyl fluorides must be avoided.

To mitigate this liability while retaining the SuFEx functionality, medicinal chemists should consider the following structural modifications:

  • Quaternary Carbon Substitution: Replacing the acidic β -proton with a methyl group (forming a quaternary carbon) completely abolishes the E1cB elimination pathway, forcing the molecule to rely solely on the slower hydrolysis pathway.

  • Aryl Transition: Transitioning the aliphatic chain to an aryl or heteroaryl scaffold provides resonance stabilization to the S(VI) center, extending the physiological half-life from minutes to days[1].

References

  • 2-Cyano-2-methylethane-1-sulfonyl fluoride | CID 137935423, PubChem, 2

  • PMSF, Wikipedia, 3

  • Sulfonyl fluorides as privileged warheads in chemical biology, RSC Publishing, 1

  • Small-molecule inhibitor: PMSF, MEROPS - the Peptidase Database, 4

  • Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway, CAS.cn,5

Sources

Protocols & Analytical Methods

Method

Using "2-Cyanopropane-1-sulfonyl fluoride" as a chemical probe in proteomics

An Application Guide to 2-Cyanopropane-1-sulfonyl Fluoride: A Versatile Chemical Probe for Covalent Proteomics Authored by: Gemini, Senior Application Scientist Introduction: Expanding the Covalent Probe Toolkit In the l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 2-Cyanopropane-1-sulfonyl Fluoride: A Versatile Chemical Probe for Covalent Proteomics

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Covalent Probe Toolkit

In the landscape of chemical biology and drug discovery, covalent probes are indispensable tools for elucidating protein function, identifying novel therapeutic targets, and validating target engagement.[1][2][3] Activity-Based Protein Profiling (ABPP) and chemoproteomic strategies leverage these reactive molecules to map active enzymes and other functional proteins directly in their native biological context.[3][4] While much focus has been on cysteine-directed warheads, there is a growing need for probes that can target other nucleophilic residues to expand the "ligandable" proteome.[5]

Sulfonyl fluorides (SFs) have emerged as a class of "privileged" warheads due to their unique balance of aqueous stability and reactivity.[6][7] Unlike more targeted electrophiles, SFs can covalently modify a range of amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine, depending on the specific protein microenvironment.[3][8] This versatility makes them powerful instruments for broad-spectrum protein profiling and inhibitor development.[6][9]

This guide provides detailed application notes and protocols for 2-Cyanopropane-1-sulfonyl fluoride (2-CP-SF) , an alkylsulfonyl fluoride probe. While specific literature on this particular molecule is nascent, its chemical structure allows for a robust extrapolation of its function based on well-established principles of sulfonyl fluoride chemistry. We will explore its mechanism of action, outline detailed experimental workflows for its application in proteomics, and discuss the critical considerations for its successful implementation. The presence of the electron-withdrawing cyano group on the alkyl backbone presents an intriguing feature that may modulate the reactivity of the sulfonyl fluoride warhead, offering unique opportunities for protein labeling.[10][11]

Mechanism of Action: Covalent Modification of Nucleophilic Residues

The utility of 2-CP-SF as a chemical probe is rooted in the electrophilicity of its sulfonyl fluoride group. The sulfur atom is highly electron-deficient and susceptible to nucleophilic attack by amino acid side chains within a protein's binding site. This interaction results in the formation of a stable, covalent sulfonate ester or sulfonamide bond, effectively and irreversibly labeling the protein target.[5][6] The fluoride ion is displaced in this process and serves as an excellent leaving group.

The reactivity of a sulfonyl fluoride probe is not uniform across all potential targets; it is context-dependent.[3] A nucleophilic residue must be sufficiently activated (i.e., have a lowered pKa) by its local microenvironment to initiate the attack.[5] For example, tyrosines or lysines proximal to basic residues (like histidine or arginine) are often more reactive as these neighboring groups can facilitate the necessary deprotonation.[5] This context-dependent reactivity is a key feature, as it means the probe preferentially labels functionally important residues within binding pockets or active sites.[12][13]

The 2-cyanopropane scaffold may further influence this reactivity. The cyano group is strongly electron-withdrawing, which can impact the electronic properties of the adjacent sulfonyl fluoride moiety.[10][11] This could potentially tune the electrophilicity of the sulfur atom, distinguishing its reactivity profile from simple alkylsulfonyl fluorides like Phenylmethylsulfonyl Fluoride (PMSF).

cluster_0 Mechanism of Covalent Labeling Probe 2-CP-SF Probe (R-SO₂F) Transition Nucleophilic Attack Probe->Transition Approaches Binding Site Protein Target Protein with Nucleophilic Residue (Nu-H) Protein->Transition Activated Residue Adduct Covalently Modified Protein (R-SO₂-Nu) Transition->Adduct Covalent Bond Formation LeavingGroup HF Transition->LeavingGroup Fluoride Displacement

Caption: Covalent modification of a protein by 2-CP-SF.

Core Applications in Proteomics & Drug Discovery

The unique properties of 2-CP-SF enable its use in several key proteomics workflows:

  • Activity-Based Protein Profiling (ABPP): To identify and profile the activity of entire enzyme families in complex proteomes. By using a tagged version of 2-CP-SF, one can visualize or enrich for proteins that are actively labeled.

  • Target Identification & Validation: To uncover the molecular targets of bioactive small molecules. If a compound of interest is derivatized into a 2-CP-SF probe, it can be used to covalently "fish" for its binding partners in a cellular lysate.[6][14]

  • Competitive Profiling & Target Occupancy: To measure the selectivity and potency of a reversible inhibitor in a native biological system. By competing with a tagged 2-CP-SF probe, the inhibitor's engagement with its target can be quantified, which is a critical step in drug development.[15][16]

Experimental Protocols

Important Preliminary Considerations:

  • Safety: Sulfonyl fluorides are reactive electrophiles. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated chemical fume hood.

  • Probe Synthesis: The following protocols assume the availability of 2-CP-SF probes functionalized with a reporter tag (e.g., a fluorophore) or a bio-orthogonal handle (e.g., an alkyne). These derivatives would need to be synthesized. The alkyne handle is particularly versatile as it allows for "click" chemistry.

  • Controls: The inclusion of proper controls is critical for data interpretation. Always include a vehicle-only control (e.g., DMSO) and, where appropriate, a heat-inactivated proteome control to distinguish specific, activity-based labeling from non-specific reactivity.

Protocol 1: In-Gel Fluorescence Profiling of Protein Targets

This protocol provides a rapid method to visualize proteins labeled by a fluorescently-tagged 2-CP-SF probe.

Materials:

  • Probe: 2-CP-SF-Fluorophore (e.g., with a Bodipy or Cyanine dye), 1 mM stock in DMSO.

  • Proteome: Cell or tissue lysate (1-2 mg/mL protein concentration) in a suitable buffer (e.g., PBS, pH 7.4).

  • 4x SDS-PAGE loading buffer.

  • SDS-PAGE gels and electrophoresis equipment.

  • Fluorescence gel scanner.

Procedure:

  • Proteome Preparation: Thaw the proteome lysate on ice. Clarify by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Labeling Reaction: In microcentrifuge tubes, aliquot 50 µg of proteome (adjust volume accordingly).

  • Probe Addition: Add the 2-CP-SF-Fluorophore probe to a final concentration of 1 µM. For the vehicle control, add an equivalent volume of DMSO.

    • Scientist's Note: The optimal probe concentration and incubation time must be determined empirically. A good starting point is a range from 0.1 µM to 10 µM for 30-60 minutes.

  • Incubation: Incubate the reactions at room temperature for 60 minutes.

  • Quenching: Stop the reaction by adding 1/3 volume of 4x SDS-PAGE loading buffer.

  • Denaturation: Boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to standard procedures.

  • Visualization: After electrophoresis, scan the gel using a fluorescence scanner set to the appropriate excitation/emission wavelengths for the chosen fluorophore. Labeled proteins will appear as fluorescent bands.

Protocol 2: Proteome-Wide Target Identification by Mass Spectrometry

This is the gold-standard workflow for identifying the specific protein targets of a probe. It uses an alkyne-tagged probe, which is then conjugated to a biotin tag for enrichment prior to mass spectrometry analysis.[17][18]

Materials:

  • Probe: 2-CP-SF-Alkyne, 10 mM stock in DMSO.

  • Proteome: Cell or tissue lysate (2-5 mg/mL) in PBS, pH 7.4.

  • Click Chemistry Reagents: Biotin-Azide (10 mM), TCEP (50 mM), TBTA ligand (1.7 mM in DMSO), Copper (II) Sulfate (CuSO₄, 50 mM).

  • Streptavidin-agarose beads.

  • Wash Buffers (e.g., 1% SDS in PBS, 6 M Urea, PBS).

  • Digestion Reagents: DTT, Iodoacetamide, Trypsin.

Procedure:

  • Proteome Labeling:

    • To 1 mg of proteome in a 1.5 mL tube, add 2-CP-SF-Alkyne to a final concentration of 25 µM. Add DMSO for the vehicle control.

    • Incubate at room temperature for 60 minutes.

  • Click Chemistry (CuAAC):

    • To the labeled lysate, add the click chemistry reagents sequentially to the following final concentrations: Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Vortex briefly and incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold methanol and incubating at -80°C for 2 hours or -20°C overnight. Centrifuge at 4,000 x g for 10 minutes to pellet the proteins.

  • Enrichment of Labeled Proteins:

    • Resuspend the protein pellet in 500 µL of PBS containing 1% SDS.

    • Dilute the sample with 4.5 mL of PBS (to reduce SDS concentration to 0.1%).

    • Add 50 µL of pre-washed streptavidin-agarose bead slurry and incubate on a rotator for 2 hours at 4°C.

  • Bead Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with 1 mL of 1% SDS in PBS, 1 mL of 6 M Urea in PBS, and three times with 1 mL of PBS to remove non-specifically bound proteins.

  • On-Bead Tryptic Digestion:

    • Resuspend the washed beads in 200 µL of PBS.

    • Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide to 25 mM and incubating in the dark at room temperature for 20 minutes.

    • Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Collection & Analysis:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid and desalt using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis: Search the resulting MS/MS data against a relevant protein database to identify the enriched proteins. Quantitative proteomics techniques (e.g., TMT, SILAC, or label-free quantification) can be integrated to determine the specificity of enrichment compared to controls.

Lysate Proteome (Cell Lysate) Label Labeling with 2-CP-SF-Alkyne Lysate->Label Click Click Chemistry (Biotin-Azide) Label->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS Data Target Protein Identification MS->Data

Caption: Chemoproteomic workflow for target identification.

Protocol 3: Competitive Profiling for Target Occupancy

This protocol assesses whether a non-tagged inhibitor binds to the same proteins as the 2-CP-SF probe.

Procedure:

  • Proteome Preparation: Prepare the proteome as described in Protocol 1 or 2.

  • Inhibitor Pre-incubation: Aliquot the proteome into several tubes. To each tube, add your non-tagged inhibitor of interest at varying concentrations (e.g., from 0.01 to 100 times the expected IC₅₀). Include a vehicle-only (DMSO) control.

  • Incubation: Incubate at room temperature for 30 minutes to allow the inhibitor to bind to its targets.

  • Probe Addition: Add the tagged 2-CP-SF probe (either fluorescent or alkyne-tagged, as from Protocol 1 or 2) to all samples at a fixed, pre-optimized concentration.

  • Second Incubation: Incubate for an additional 30-60 minutes.

  • Downstream Analysis:

    • If using the fluorescent probe , proceed with SDS-PAGE and in-gel fluorescence scanning (Protocol 1, steps 6-9). A dose-dependent decrease in the fluorescence of a protein band indicates target engagement by the competitor inhibitor.

    • If using the alkyne probe , proceed with click chemistry, enrichment, and mass spectrometry (Protocol 2, steps 2-8). Use quantitative proteomics to measure the reduction in enrichment of specific proteins in the inhibitor-treated samples relative to the control.

Quantitative Data Summary

The table below provides typical starting parameters for the described protocols. Note: These values require optimization for each specific experimental system.

ParameterProtocol 1 (In-Gel)Protocol 2 (MS-ID)Protocol 3 (Competitive)
Proteome Amount 50 µg1-2 mg50 µg (gel) or 1 mg (MS)
Protein Conc. 1-2 mg/mL2-5 mg/mL1-5 mg/mL
Probe Conc. 0.5 - 5 µM10 - 50 µMFixed (pre-optimized)
Inhibitor Conc. N/AN/ATitration (e.g., 1 nM - 10 µM)
Incubation Time 30 - 60 min60 min30 min (inhibitor) + 60 min (probe)
Incubation Temp. Room TemperatureRoom TemperatureRoom Temperature
Primary Readout Fluorescence IntensityPeptide Spectral Counts / IntensityChange in Fluorescence / Protein Abundance

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2660. [Link]

  • Kolberg, M., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. [Link]

  • McVeigh, T., et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 13(9), 1123-1132. [Link]

  • Narayanan, A., & Jones, L. H. (2021). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 12(35), 11760-11775. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2660. [Link]

  • Kolberg, M., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. [Link]

  • Gau, B. C., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry, 90(21), 12847-12855. [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]

  • Parker, C. G., & Maurais, S. (2021). Reactive chemistry for covalent probe and therapeutic development. Cell Chemical Biology, 28(3), 320-330. [Link]

  • Henning, N. J. (2023). Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities. eScholarship, University of California. [Link]

  • Zhang, J., et al. (2024). Innovative design and potential applications of covalent strategy in drug discovery. European Journal of Medicinal Chemistry, 269, 117202. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Zhang, Z., et al. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 3(12), 3236-3254. [Link]

  • Wuitschik, G., & Rogers, J. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Molecules, 29(3), 733. [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. PubMed. [Link]

  • Grabowski, S. J. (2020). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 25(23), 5550. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2660. [Link]

  • Ibrahim, M. A., & Al-Wabli, R. I. (2022). Enhancing Effects of the Cyano Group on the C-X∙∙∙N Hydrogen or Halogen Bond in Complexes. Molecules, 27(19), 6432. [Link]

Sources

Application

Application Note: Chemoproteomic Protein Labeling via SuFEx Chemistry Using 2-Cyanopropane-1-sulfonyl Fluoride

Introduction & Scientific Rationale Sulfonyl fluorides ( −SO2​F ) represent a privileged class of electrophiles in modern chemical biology, serving as the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Sulfonyl fluorides ( −SO2​F ) represent a privileged class of electrophiles in modern chemical biology, serving as the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike traditional bioconjugation reagents such as maleimides or N -hydroxysuccinimide (NHS) esters—which suffer from rapid aqueous hydrolysis or reversible adduct formation (e.g., retro-Michael reactions) [[1]]( fluorides exhibit exceptional thermodynamic stability and resistance to reduction in physiological buffers 2.

2-Cyanopropane-1-sulfonyl fluoride (CAS: 2248328-54-1) is a highly specialized aliphatic SuFEx warhead characterized by its compact structure and tunable reactivity 3. The inclusion of the electron-withdrawing cyano group modulates the electrophilicity of the sulfur center. This reagent operates via a "proximity-driven" mechanism : the probe remains largely inert to free amino acids in solution but undergoes rapid fluoride displacement when bound in a protein microenvironment that lowers the pKa​ of proximal nucleophiles (Tyrosine, Lysine, Histidine, or Serine) [[4]](). This context-dependent activation makes it an ideal reagent for fragment-based ligand discovery (FBLD), proximity labeling, and mapping cryptic binding pockets [[5]]().

Mechanistic Overview: The Causality of SuFEx

To successfully deploy 2-cyanopropane-1-sulfonyl fluoride, one must understand the causality behind its reactivity. The S-F bond is highly resistant to heterolytic cleavage in water. However, when the probe non-covalently associates with a protein surface, neighboring basic residues (e.g., Arginine or Lysine) act as general bases. They deprotonate the target phenol (Tyr) or amine (Lys), generating a highly nucleophilic species that attacks the sulfur center, displacing the fluoride ion and forming a permanent covalent sulfonate or sulfonamide linkage 4.

SuFEx_Mechanism Protein Target Protein Nucleophiles: Tyr, Lys, His, Ser Complex Non-Covalent Complex Proximity & Orientation Protein->Complex Probe SuFEx Probe 2-Cyanopropane-1- sulfonyl fluoride Probe->Complex Activation Microenvironment Activation Basic residues lower pKa Complex->Activation Binding Adduct Stable Covalent Adduct Sulfonate / Sulfonamide Activation->Adduct F- Leaving Group Displacement

Figure 1: Proximity-driven SuFEx mechanism for context-dependent protein bioconjugation.

Comparative Electrophile Profile

To justify the selection of a sulfonyl fluoride over traditional bioconjugation handles, the quantitative and qualitative parameters of these reactive groups are summarized below.

FeatureSulfonyl Fluorides (SuFEx)MaleimidesNHS Esters
Primary Target Residues Tyr, Lys, His, Ser, ThrCysLys, N-terminus
Aqueous Half-Life High (Days)Moderate (Hours)Low (Minutes)
Optimal Reaction pH 7.4 – 8.06.5 – 7.57.2 – 8.5
Reactivity Driver Proximity / MicroenvironmentIntrinsic ElectrophilicityIntrinsic Electrophilicity
Adduct Stability Permanent (Covalent)Reversible (Retro-Michael)Permanent (Amide)

Materials and Reagents

  • Probe: 2-Cyanopropane-1-sulfonyl fluoride (CAS: 2248328-54-1). Prepare a 10 mM to 50 mM stock in anhydrous DMSO.

  • Target Protein: Purified protein or complex lysate (1–10 µM final concentration).

  • Reaction Buffer: 50 mM HEPES or PBS, pH 7.4–8.0. (Note: Avoid Tris buffer, as its primary amine can compete for labeling at high probe concentrations).

  • Precipitation Reagents: LC-MS grade Methanol (MeOH) and Chloroform ( CHCl3​ ), stored at -20°C.

  • Proteomics Reagents: Dithiothreitol (DTT), Iodoacetamide (IAA), Sequencing-grade Trypsin.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. It incorporates specific checkpoints to ensure that the labeling is driven by specific SuFEx chemistry rather than non-specific aggregation or artifactual sample preparation 6.

Phase 1: Reaction Setup
  • Buffer Equilibration: Dilute the target protein to 2.5 mg/mL (approx. 1–10 µM) in 50 mM HEPES, pH 7.8.

    • Causality: A pH of 7.8 optimally balances the deprotonation of target nucleophiles (increasing reactivity) without accelerating the background aqueous hydrolysis of the sulfonyl fluoride 6.

  • Probe Addition: Add the 2-cyanopropane-1-sulfonyl fluoride DMSO stock to the protein solution to achieve a final probe concentration of 100–500 µM. Ensure final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction at 37°C in the dark for 2 to 4 hours.

    • Validation Checkpoint 1: Remove a 2 µL aliquot for Intact Mass Spectrometry. A successful labeling event will show a mass shift of +131.00 Da (addition of C4​H5​NO2​S after the loss of HF).

Phase 2: Reaction Quenching and Protein Precipitation

Direct LC-MS analysis of SuFEx-labeled proteins is often plagued by the hydrophobicity of unreacted probes, which can precipitate on the LC column. Standard TCA precipitation can trap these small molecules in the pellet. We utilize a biphasic MeOH/CHCl3​ extraction 6.

  • To a 50 µL reaction volume, add 200 µL of cold MeOH and vortex thoroughly.

  • Add 50 µL of cold CHCl3​ and vortex.

  • Add 150 µL of LC-MS grade water. Vortex to induce phase separation.

  • Centrifuge at 18,000 × g for 10 minutes at 4°C.

    • Validation Checkpoint 2: A distinct white protein disc must be visible at the interface between the upper aqueous phase and the lower organic phase. The unreacted probe remains in the organic phase.

  • Carefully aspirate the top aqueous layer without disturbing the protein disc. Add 200 µL of cold MeOH, invert gently to wash the pellet, and centrifuge again at 18,000 × g for 5 minutes. Remove all supernatant and air-dry the pellet for 5 minutes.

Phase 3: Proteomic Sample Preparation & LC-MS/MS
  • Denaturation: Resuspend the protein pellet in 50 µL of 8 M Urea or 6 M Guanidine-HCl in 50 mM ammonium bicarbonate.

  • Reduction/Alkylation: Add DTT to a final concentration of 10 mM (incubate 45 min at 37°C). Alkylate with IAA at a final concentration of 20 mM (incubate 30 min at RT in the dark).

  • Digestion: Dilute the urea concentration to < 2 M using 50 mM ammonium bicarbonate. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Desalting & Analysis: Quench the digestion with 1% Formic Acid, desalt using C18 StageTips, and analyze via LC-MS/MS.

    • Validation Checkpoint 3: During database searching (e.g., MaxQuant, Byonic), set a variable modification of +131.004 Da on Tyr, Lys, His, and Ser residues to pinpoint the exact site of SuFEx bioconjugation.

LCMS_Workflow Step1 1. Labeling Reaction (Protein + Probe, pH 7.4-8.0, 37°C) Step2 2. MeOH/CHCl3 Precipitation (Quench & Remove unreacted probe) Step1->Step2 Drives pseudo-first order kinetics Step3 3. Pellet Resuspension (Denaturation in Urea/Gdn-HCl) Step2->Step3 Eliminates hydrophobic probe artifacts Step4 4. Reduction & Alkylation (DTT & Iodoacetamide) Step3->Step4 Unfolds protein for access Step5 5. Enzymatic Digestion (Trypsin, 37°C, Overnight) Step4->Step5 Prevents disulfide scrambling Step6 6. LC-MS/MS Analysis (Identify modified residues) Step5->Step6 Generates peptide map

Figure 2: Self-validating sample preparation workflow for SuFEx-labeled proteomic analysis.

References

  • [2] MDPI. "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Source: mdpi.com. 2

  • [6] ACS Publications. "Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides." Source: acs.org. 6

  • [1] CCS Chemistry. "Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations." Source: chinesechemsoc.org. 1

  • [3] NIH National Library of Medicine. "2-Cyano-2-methylethane-1-sulfonyl fluoride | C4H6FNO2S | CID 137935423 - PubChem." Source: nih.gov. 3

  • [4] Royal Society of Chemistry. "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Source: rsc.org. 4

  • [5] ACS Publications. "Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo." Source: acs.org. 5

Sources

Method

Application Note: 2-Cyanopropane-1-sulfonyl Fluoride in Covalent Ligand Discovery and Drug Design

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary: The SuFEx Paradigm Shift The landscape of targeted covalent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary: The SuFEx Paradigm Shift

The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by electrophiles (e.g., acrylamides and Michael acceptors) designed to target highly nucleophilic, but relatively rare, cysteine (Cys) residues. However, the scarcity of accessible cysteines in many disease-relevant protein binding pockets has necessitated the expansion of the covalent toolbox [1].

Enter Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Sulfonyl fluorides (SO₂F) have emerged as privileged warheads capable of engaging tyrosine (Tyr), lysine (Lys), histidine (His), serine (Ser), and threonine (Thr) residues [2]. Among these, 2-Cyanopropane-1-sulfonyl fluoride (CAS: 2248328-54-1) represents a highly specialized aliphatic SuFEx building block. By coupling the latent electrophilicity of the sulfonyl fluoride with the electron-withdrawing and structurally compact nature of a cyano-aliphatic chain, this warhead offers a unique balance of aqueous stability and proximity-driven reactivity [3].

Physicochemical Causality: Why 2-Cyanopropane-1-sulfonyl Fluoride?

As a Senior Application Scientist, I emphasize that selecting a covalent warhead is never arbitrary; it is an exercise in tuning the thermodynamic and kinetic parameters of the molecule.

  • Aliphatic vs. Aromatic SO₂F: Traditional aryl sulfonyl fluorides can sometimes suffer from off-target promiscuity or poor physicochemical properties (e.g., high lipophilicity). Aliphatic sulfonyl fluorides, such as 2-cyanopropane-1-sulfonyl fluoride, provide an sp³-rich structural vector that often improves aqueous solubility and alters the spatial trajectory of the SO₂F group within a protein pocket [4].

  • Electronic Tuning via the Cyano Group: The S-F bond in sulfonyl fluorides is exceptionally stable, with cleavage being entirely heterolytic. The introduction of the strongly electron-withdrawing cyano (-C≡N) group on the β-carbon dynamically tunes the electrophilicity of the sulfur(VI) center.

  • Proximity-Driven Activation: The S-F bond remains inert in biological buffers. It is only when the molecule binds to its specific target pocket—where a nucleophilic residue (e.g., Tyr-OH) and a precise network of hydrogen-bond donors (to stabilize the departing F⁻ ion) are present—that the SuFEx reaction is triggered [5].

Mechanism N1 2-Cyanopropane-1-SO2F (Latent Electrophile) N3 Transition State [F-H-F]- Stabilization N1->N3 N2 Protein Pocket (Tyr-OH + H-Bond Network) N2->N3 N4 Covalent Adduct (Stable S-O-Aryl Bond) N3->N4 SuFEx Click

Caption: Proximity-driven SuFEx activation mechanism of 2-Cyanopropane-1-sulfonyl fluoride.

Comparative Warhead Analysis

To justify the integration of 2-cyanopropane-1-sulfonyl fluoride into your library design, we must benchmark it against existing covalent warheads.

Warhead ClassPrimary Target Residue(s)Aqueous Stability (pH 7.4)Reactivity ProfileStructural Features
Acrylamides CysHighHigh (Michael Addition)Flat, sp² hybridized, limited to Cys.
Aryl Sulfonyl Fluorides Tyr, Lys, HisModerate to HighTunable (SuFEx)Flat, rigid, highly tunable via ring substitution.
Aliphatic Sulfonyl Fluorides (e.g., 2-Cyanopropane-1-SO₂F) Tyr, Lys, His, SerHighContext-Dependent (SuFEx)sp³-rich, flexible, cyano group provides dipole interactions [6].
Fluorosulfates (-OSO₂F) Tyr, LysVery HighLow (Requires strict microenvironment)Highly stable, lower reactivity than SO₂F [7].

Self-Validating Experimental Protocols

Trustworthiness in covalent drug discovery relies on rigorous validation. A covalent hit is only as good as the assays proving its site-specificity. The following protocols form a self-validating system : if the compound is a true targeted covalent inhibitor, it will pass the intact mass shift assay, fail to label the active-site mutant, and map to a single peptide fragment.

Protocol A: Intact Protein MS for Target Engagement & Specificity

Objective: Verify covalent adduct formation and rule out non-specific multi-labeling.

Materials:

  • Recombinant target protein (Wild-Type) and a Nucleophile-Null Mutant (e.g., Tyr→Phe or Lys→Arg).

  • 2-Cyanopropane-1-sulfonyl fluoride functionalized ligand (Test Compound).

  • LC-ESI-TOF Mass Spectrometer.

Step-by-Step Methodology:

  • Preparation: Dilute the WT and Mutant proteins to 2 μM in a physiologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality note: Avoid Tris or primary amine buffers, as they can compete as nucleophiles.

  • Incubation: Add the Test Compound at a 10-fold molar excess (20 μM). Include a vehicle control (DMSO < 1%).

  • Time-Course: Incubate at 25°C. Pull 10 μL aliquots at 0, 1, 4, and 24 hours.

  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt the SuFEx reaction.

  • LC-MS Analysis: Inject the samples onto a C4 desalting column coupled to the MS. Deconvolute the raw multiply-charged spectra using MaxEnt1 (or similar software).

  • Self-Validation Checkpoint:

    • Positive Result: WT protein shows a mass shift corresponding exactly to[Protein Mass + Ligand Mass - 20 Da (loss of HF)].

    • Specificity Check: The Mutant protein must show zero mass shift. If the mutant is labeled, the compound is promiscuous.

Protocol B: Peptide Mapping for Residue Identification

Objective: Pinpoint the exact amino acid modified by the cyano-aliphatic SuFEx warhead.

Step-by-Step Methodology:

  • Denaturation & Reduction: Take the 24-hour covalently modified WT protein from Protocol A. Add 8 M Urea and 10 mM DTT; incubate at 37°C for 30 mins.

  • Alkylation: Add 20 mM Iodoacetamide (dark, 30 mins) to cap free cysteines.

  • Digestion: Dilute urea to < 1 M using 50 mM ammonium bicarbonate. Add Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Desalting: Clean up peptides using C18 ZipTips.

  • MS/MS Analysis: Analyze via LC-MS/MS. Search the data against the protein sequence with a variable modification corresponding to the adduct mass on Tyr, Lys, His, Ser, and Thr.

  • Causality note: The robust S-O or S-N bond formed by the sulfonyl fluoride is highly stable under collision-induced dissociation (CID), allowing for clear identification of the modified b- and y-ions.

Workflow Visualization

The integration of 2-cyanopropane-1-sulfonyl fluoride into a broader drug discovery pipeline requires a systematic approach, moving from agnostic library screening to precise structural mapping.

Workflow A 1. Library Generation Synthesize 2-Cyanopropane-1-SO2F derivatives B 2. High-Throughput Screening Intact MS or Fluorescent Displacement A->B C 3. Hit Triage (Self-Validation) Test against Nucleophile-Null Mutant B->C D 4. Binding Site Mapping LC-MS/MS Peptide Digestion C->D E 5. Lead Optimization Tune Aliphatic Core & Cyano Vector D->E

Caption: Systematic workflow for discovering targeted covalent inhibitors using aliphatic SuFEx libraries.

References

  • ACS Publications. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Discusses the expansion of SuFEx to target Lysine and Tyrosine residues in covalent drug discovery. URL:[Link]

  • ACS Omega. Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride (ESF) for Constructing Aliphatic Sulfonyl Fluorides. Highlights the specific utility and stability of aliphatic sulfonyl fluorides in medicinal chemistry. URL:[Link]

  • RSC Publishing. Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Reviews the use of aliphatic sulfonyl fluorides as activity-based probes and their proteomic reactivity. URL: [Link]

  • PNAS. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Demonstrates how SuFEx probes capture naturally folded proteins through precise local geometric and electrostatic requirements. URL: [Link]

  • PubChem (NIH). 2-Cyano-2-methylethane-1-sulfonyl fluoride | C4H6FNO2S | CID 137935423. Chemical and physical properties of the 2-cyanopropane-1-sulfonyl fluoride building block. URL: [Link]

  • RSC Publishing. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. Compares the reactivity and stability of fluorosulfate and sulfonyl fluoride warheads in structure-based design. URL:[Link]

Application

Application Note: Site-Selective Protein Modification via 2-Cyanopropane-1-Sulfonyl Fluoride (CPSF) SuFEx Chemistry

Executive Summary The development of targeted covalent inhibitors, antibody-drug conjugates, and structural protein probes requires chemical warheads that perfectly balance aqueous stability with highly specific reactivi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors, antibody-drug conjugates, and structural protein probes requires chemical warheads that perfectly balance aqueous stability with highly specific reactivity. 2-Cyanopropane-1-sulfonyl fluoride (CPSF) (also cataloged as 2-cyano-2-methylethane-1-sulfonyl fluoride) has emerged as a highly effective reagent for modifying specific amino acid residues via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1].

Unlike traditional acrylamides that strictly target highly reactive Cysteine (Cys) residues, CPSF selectively modifies Tyrosine (Tyr), Lysine (Lys), and Histidine (His) residues[2]. This application note details the mechanistic rationale, comparative advantages, and a self-validating protocol for utilizing CPSF in advanced protein modification workflows.

Mechanistic Insights: The Causality of SuFEx Activation

The efficacy of CPSF is rooted in the unique thermodynamic and kinetic properties of the S(VI)-F bond, which dictates a highly specific mechanism of action:

  • Aqueous Stability vs. Proximity Activation: Sulfonyl fluorides are exceptionally stable to hydrolysis under physiological conditions[3]. The S(VI)-F bond remains inert in aqueous buffers and is only activated for nucleophilic exchange when the reagent is held in close proximity to a target residue within a specific protein microenvironment[4].

  • The Role of the Cyano Group: The incorporation of a cyano group at the β -position serves a dual purpose. First, its electron-withdrawing nature fine-tunes the electrophilicity of the sulfonyl core, optimizing the reaction kinetics for biological timescales. Second, it provides a unique orthogonal handle for downstream applications, such as infrared (IR) spectroscopy tracking.

  • Residue Selectivity & Microenvironment Catalysis: While Cysteine is the most intrinsically reactive amino acid, many critical ligand-binding sites lack a proximal Cys. CPSF overcomes this by forming highly stable sulfonate (with Tyr) and sulfonamide (with Lys/His) linkages[2]. The reaction is catalyzed by the local microenvironment—often involving adjacent basic residues that lower the pKa of the target nucleophile or activate the fluoride leaving group via hydrogen bonding[3].

G P Target Protein (Contains surface Tyr/Lys) C Proximity-Induced Complex (Non-covalent interaction) P->C Incubation (pH 7.5-8.5) R CPSF Reagent (2-Cyanopropane-1-sulfonyl fluoride) R->C A SuFEx Activation (Fluoride leaving group) C->A Microenvironment Catalysis M Covalently Modified Protein (Stable Sulfonate/Sulfonamide linkage) A->M S(VI)-F Exchange

Proximity-induced SuFEx activation pathway of CPSF targeting surface Tyr/Lys residues.

Comparative Warhead Data

To understand the strategic advantage of CPSF, it is essential to compare it against other common covalent warheads. The table below summarizes the quantitative and qualitative differences in stability and reactivity.

Warhead ClassPrimary Target Residue(s)Aqueous Stability (pH 7.4)Reactivity TriggerCovalent Linkage Formed
Acrylamides Cysteine (Cys)ModerateIntrinsic NucleophilicityThioether
Sulfonyl Chlorides Lys, Tyr, SerVery Low (Hydrolyzes)Random CollisionSulfonamide / Sulfonate
Fluorosulfates (FS) Tyr, LysHighProximity / MicroenvironmentSulfate
CPSF (SuFEx) Tyr, Lys, HisVery HighProximity / MicroenvironmentSulfonamide / Sulfonate

Experimental Protocol: CPSF-Mediated Protein Conjugation

System Self-Validation: This protocol is designed as a self-validating system. By incorporating a heat-denatured protein control, researchers can definitively prove that the SuFEx modification is driven by structural proximity rather than non-specific background reactivity[2].

Step 1: Reagent Preparation
  • Action: Reconstitute CPSF powder in anhydrous DMSO to create a 50 mM stock solution. Store aliquots at -20°C in desiccated conditions.

  • Causality: Although the S(VI)-F bond resists rapid hydrolysis, long-term storage in aqueous media can lead to slow degradation. Anhydrous DMSO ensures absolute warhead integrity prior to the reaction.

Step 2: Protein Preparation & Buffer Exchange
  • Action: Exchange the target protein into a primary-amine-free reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.8–8.2).

  • Causality: Tris or glycine buffers must be avoided as their free amines will compete for the warhead. A slightly alkaline pH is chosen to increase the population of deprotonated Lys ( ϵ -amino) and Tyr (phenolic -OH) groups, which significantly accelerates the nucleophilic attack on the S(VI) center[3].

Step 3: Conjugation Reaction & Internal Control
  • Action: Add the CPSF stock to the protein solution at a 10:1 to 50:1 molar excess. Ensure the final DMSO concentration remains 5% (v/v) to prevent solvent-induced protein denaturation. Incubate at 25°C to 37°C for 4–12 hours.

  • Self-Validating Control: In parallel, heat-denature an aliquot of the target protein (95°C for 10 mins) and subject it to the exact same CPSF incubation.

  • Causality: SuFEx is highly dependent on the tertiary structure of the protein to provide the catalytic microenvironment[4]. If the intact protein shows robust labeling while the denatured control shows zero or trace labeling, the system self-validates that the modification is strictly site-specific and proximity-driven.

Step 4: Quenching and Purification
  • Action: Terminate the reaction by passing the mixture through a size-exclusion chromatography (SEC) desalting column (e.g., Zeba Spin) equilibrated with a neutral storage buffer (pH 7.4).

  • Causality: Removing unreacted CPSF halts the reaction precisely, allowing for accurate temporal control and downstream kinetic analysis without interference from residual small molecules.

Analytical Validation Workflow

To confirm the site of modification and stoichiometry, intact mass spectrometry and peptide mapping are required. The covalent attachment of the 2-cyanopropane-1-sulfonyl group results in a highly predictable mass shift.

  • Mass Shift Calculation: The chemical formula of CPSF is C4​H6​FNO2​S (MW: 151.16 Da). During the SuFEx reaction, the fluoride ion (18.99 Da) leaves, and a proton (1.01 Da) is displaced from the target residue. This yields a net mass addition of +131.15 Da per modification site.

G S1 Intact Protein Conjugate S2 Proteolytic Digestion (Trypsin/GluC) S1->S2 S3 LC-MS/MS Analysis S2->S3 S4 Data Processing (+131.15 Da Mass Shift) S3->S4

Analytical validation workflow for confirming CPSF-protein conjugation via LC-MS/MS.

References

  • National Center for Biotechnology Information. "2-Cyano-2-methylethane-1-sulfonyl fluoride" PubChem CID 137935423. URL: [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448 (2014). URL: [Link]

  • Du, S., Hu, X., Lindsley, C. W., & Zhan, P. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of Medicinal Chemistry, 67(19), 16925-16927 (2024). URL: [Link]

  • Schnaider, L., et al. "SuFEx Chemistry Enables Covalent Assembly of a 280-kDa 18-Subunit Pore-Forming Complex." Journal of the American Chemical Society, 146(36), 25047-25057 (2024). URL: [Link]

Sources

Method

Application Note: 2-Cyanopropane-1-sulfonyl Fluoride (CPSF) as a Next-Generation Tool for Ligand Binding Site Identification

Target Audience: Chemical Biologists, Proteomics Researchers, and Covalent Drug Discovery Scientists. Content Focus: Mechanistic rationale, self-validating chemoproteomic workflows, and comparative warhead analysis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and Covalent Drug Discovery Scientists. Content Focus: Mechanistic rationale, self-validating chemoproteomic workflows, and comparative warhead analysis.

The Evolution of Covalent Ligand Discovery

Historically, targeted covalent inhibitors and chemoproteomic probes have relied heavily on acrylamides and chloroacetamides to engage highly nucleophilic cysteine residues [1]. However, this cysteine-centric approach is fundamentally limited: a vast majority of biologically critical ligand-binding sites lack a proximal, targetable cysteine [2].

To expand the druggable proteome, the field has pivoted toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, utilizing sulfonyl fluorides (SFs) to target Tyrosine (Tyr), Lysine (Lys), and Histidine (His) residues [3]. Within this emerging class, 2-Cyanopropane-1-sulfonyl fluoride (CPSF) represents a highly specialized, next-generation aliphatic warhead.

Why Choose CPSF?

As a Senior Application Scientist, I frequently observe high background noise in chemoproteomic datasets when using hyper-reactive aryl sulfonyl fluorides. CPSF solves this through two distinct structural advantages:

  • Aliphatic Attenuation: The aliphatic propane backbone lacks the resonance stabilization of aryl-SFs, making the sulfur center intrinsically less reactive to bulk aqueous nucleophiles. It relies entirely on the microenvironment of the binding pocket for activation.

  • The Bioorthogonal Cyano Handle: The β -cyano group (-C≡N) exerts a precise inductive electron-withdrawing effect (-I) to maintain SuFEx competence. Crucially, the C≡N bond vibrates in the "cellular silent region" (~2200 cm⁻¹), serving as a built-in Raman tag for label-free Stimulated Raman Scattering (SRS) imaging.

Mechanistic Insights: Proximity-Driven SuFEx

The cornerstone of CPSF's utility is its proximity-induced reactivity . In bulk aqueous media (e.g., the cytosol), the fluorine atom is an exceptionally poor leaving group, rendering CPSF inert [2].

The Causality of Activation: When the parent ligand directs the CPSF warhead into a specific protein binding pocket, three physical changes catalyze the SuFEx reaction:

  • Desolvation: The exclusion of water lowers the dielectric constant, increasing the nucleophilicity of local Tyr/Lys/His residues.

  • Hydrogen Bonding: Pocket residues (often basic amino acids) hydrogen-bond to the fluorine atom, polarizing the S-F bond and turning fluorine into a viable leaving group.

  • Entropic Trapping: High effective local molarity forces the collision between the S(VI) center and the nucleophile, resulting in the expulsion of HF and the formation of a highly stable covalent adduct (sulfonate or sulfonamide) .

The Self-Validating Chemoproteomic Protocol

To establish trustworthiness, any chemoproteomic workflow must differentiate between biologically relevant binding and stochastic collision. The following protocol utilizes a competitive profiling strategy coupled with orthogonal Raman imaging to create a self-validating system.

Step 1: In Situ Live-Cell Labeling & Competitive Control

Causality: Performing labeling in live cells preserves native protein folding and multi-protein complexes. Cell lysates often expose cryptic sites that are not physiologically relevant.

  • Prepare Cohorts: Plate target cells (e.g., HEK293T or disease-specific lines) to 80% confluency. Divide into "Vehicle", "Probe", and "Competitor" cohorts.

  • Pre-incubation (The Control): Treat the "Competitor" cohort with a 10-fold molar excess of the unmodified parent ligand (lacking the CPSF warhead) for 30 minutes. This saturates the specific binding pockets.

  • Probe Incubation: Add the CPSF-derivatized ligand (typically 1–10 µM) to both the "Probe" and "Competitor" cohorts. Incubate for 2–4 hours at 37°C [4].

Step 2: Denaturing Lysis (The Quench)

Causality: A critical failure point in SuFEx proteomics is post-lysis artifactual labeling. Because CPSF requires a folded pocket to react, immediate denaturation destroys the 3D architecture, instantly quenching any further SuFEx activity [2].

  • Wash cells 3x with ice-cold PBS to remove unbound probe.

  • Lyse cells directly on the plate using a harsh denaturing buffer (8 M Urea, 1% SDS, 50 mM HEPES pH 8.0).

  • Sonicate to shear DNA and reduce viscosity.

Step 3: Orthogonal Validation via Raman Imaging (Optional but Recommended)

Causality: Before committing to expensive LC-MS/MS, verify target engagement.

  • Spot a 5 µL aliquot of the lysate onto a calcium fluoride slide.

  • Utilize Stimulated Raman Scattering (SRS) microscopy tuned to ~2200 cm⁻¹. A strong signal confirms the covalent integration of the CPSF cyano group into the high-molecular-weight proteome.

Step 4: Digestion, Enrichment, and LC-MS/MS Analysis
  • Reduction/Alkylation: Treat with TCEP (10 mM) and Iodoacetamide (20 mM).

  • Digestion: Dilute urea to <2 M and digest overnight with Trypsin. Note: If CPSF modifies a Lysine, Trypsin will fail to cleave at that site. Ensure your MS search parameters account for up to 2 missed cleavages.

  • Enrichment: If the CPSF-probe contains an alkyne handle, perform CuAAC click chemistry with a biotin-azide, followed by streptavidin pull-down .

  • Data Analysis: Analyze via high-resolution LC-MS/MS. Calculate the Competition Ratio ( R ) by comparing the MS1 peak area of the modified peptide in the "Probe" vs. "Competitor" samples. An R>5 validates a highly specific, proximity-driven binding event [4].

Workflow Visualization

ChemoproteomicWorkflow N1 1. Live-Cell Incubation (CPSF-Probe ± Competitor) N2 2. Proximity-Induced SuFEx (Tyr, Lys, His Engagement) N1->N2 Native Conformation N3 3. Denaturing Lysis (Reaction Quenching) N2->N3 Unfolding & Arrest N4 4. Label-Free Raman Imaging (C≡N Tag Detection) N3->N4 Aliquot N5 5. Tryptic Digestion & Peptide Enrichment N3->N5 Bulk Proteome N6 6. LC-MS/MS Analysis (Site Identification) N5->N6 Mass Shift Analysis

Fig 1. Self-validating workflow for CPSF-based ligand binding site identification.

Quantitative Data Presentation: Comparative Warhead Analysis

To justify the selection of CPSF in probe design, the following table summarizes its performance metrics against traditional electrophilic warheads.

Warhead TypeTarget NucleophilesAqueous StabilityReactivity DriverUnique Advantage in Profiling
CPSF (2-Cyanopropane-SF) Tyr, Lys, HisHigh Proximity-induced (SuFEx)Dual-action: Aliphatic low-noise SuFEx + Raman-active C≡N tag.
Aryl Sulfonyl Fluorides Tyr, Lys, HisHighProximity-induced (SuFEx)Well-established; lacks built-in bioorthogonal imaging handle.
Acrylamides CysModerateIntrinsic Michael AdditionHighly specific for Cys; ineffective for Cys-depleted binding pockets.
Chloroacetamides Cys, (Lys)Low-ModerateSN2 DisplacementBroad reactivity; highly prone to off-target toxicity and background noise.

References

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. eScholarship.org. Verified Link
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Covalent drugs targeting histidine – an unexploited opportunity? PMC - NIH. Verified Link
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC - NIH. Verified Link
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. PMC - NIH. Verified Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 2-Cyanopropane-1-sulfonyl Fluoride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the synthesis of 2-Cyanopropane-1-sulfonyl fluoride (CAS: 2248328-54-1)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the synthesis of 2-Cyanopropane-1-sulfonyl fluoride (CAS: 2248328-54-1)[1]. This compound is a highly versatile bifunctional building block, featuring both a SuFEx-active (Sulfur-Fluoride Exchange) sulfonyl fluoride group and a cyano group[2]. It is increasingly utilized in chemical biology, drug discovery, and advanced materials science[3]. However, its synthesis presents unique challenges, particularly regarding functional group tolerance and product isolation[4].

This guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies to ensure high-yield, reproducible synthesis.

Section 1: Validated Experimental Methodologies
Method A: Photoredox/Copper Dual Catalysis (De Novo Synthesis from Alkenes)

Causality & Logic: Traditional halogen exchange from sulfonyl chlorides often suffers from poor chromatographic separation because the starting material and product have nearly identical retention factors[4]. To bypass this, we highly recommend a modern, state-of-the-art [2]. By merging photoredox and copper catalysis, researchers can directly difunctionalize unactivated alkenes (e.g., propene derivatives) without relying on toxic SO₂F₂ gas[2]. The fac-Ir(ppy)₃ photocatalyst generates the electrophilic fluorosulfonyl radical, while the copper catalyst precisely mediates the cyano group transfer to the transient alkyl radical, effectively suppressing undesired alkene dimerization[5].

Step-by-Step Protocol:

  • Preparation: In a glovebox under a strictly inert N₂ atmosphere, add Cu(NTf₂)₂ (5 mol %), the designated ligand (7.5 mol %), and the photocatalyst fac-Ir(ppy)₃ (1 mol %) to an oven-dried reaction vial[5].

  • Reagent Addition: Add the alkene substrate (0.1 mmol), a fluorosulfonyl radical precursor such as 1-fluorosulfonyl benzoimidazolium triflate (FABI) (2 equiv), and the cyano source (2 equiv)[5].

  • Solvent: Dissolve the mixture in anhydrous Ethyl Acetate (EA, 2 mL)[2].

  • Irradiation: Seal the vial, remove it from the glovebox, and irradiate the mixture using 6 W blue LEDs ( λmax​ = 460 nm) at 25–30 °C for 15 hours[2].

  • Workup: Quench the reaction, extract with dichloromethane, dry over anhydrous Na₂SO₄, and purify via standard silica gel chromatography to isolate the 2-cyanopropane-1-sulfonyl fluoride[2].

Method B: Halogen Exchange via 4-Cyanopyridone Leaving Group (Late-Stage Conversion)

Causality & Logic: If your synthetic route mandates starting from 2-cyanopropane-1-sulfonyl chloride, direct treatment with KF or KHF₂ will result in an inseparable mixture of chloride and fluoride[4]. By , you create an intermediate with a drastically different polarity[4]. This self-validating system allows for easy chromatographic isolation of the intermediate before a mild, high-yielding fluorination step[4].

Step-by-Step Protocol:

  • Intermediate Formation: React 2-cyanopropane-1-sulfonyl chloride with 4-cyanopyridone in the presence of triethylamine (Et₃N) in acetonitrile (MeCN) at room temperature[6].

  • Purification: Isolate the pyridone-sulfonyl intermediate via silica gel chromatography (the polarity shift ensures complete separation from unreacted sulfonyl chloride)[4].

  • Fluorination: Treat the purified intermediate with a mild fluoride source (e.g., KF) in a biphasic system to yield the pure sulfonyl fluoride[4].

Section 2: Troubleshooting & FAQs

Q1: My photoredox cyano-fluorosulfonylation is yielding <20% conversion. What is the most likely point of failure? A1: The most common culprit is oxygen contamination quenching the triplet excited state of the fac-Ir(ppy)₃ photocatalyst. Ensure your solvent is thoroughly degassed (via freeze-pump-thaw cycles) and the reaction is set up in a strictly inert N₂ or Ar atmosphere[2]. Additionally, verify your LED emission peak is exactly 460 nm; deviations drastically reduce the excitation efficiency of the iridium complex[2].

Q2: I am observing significant amounts of alkene dimerization instead of the desired difunctionalized product. How can I suppress this? A2: Dimerization occurs when the transient alkyl radical lives too long before the cyano group transfer[5]. This indicates an inefficiency in the copper catalytic cycle. To troubleshoot:

  • Ensure the Cu(NTf₂)₂ catalyst is completely anhydrous[2].

  • Maintain the optimal ligand-to-copper ratio. A slightly higher ligand loading (e.g., 7.5 mol% ligand for 5 mol% Cu) ensures the copper center remains fully coordinated and active for rapid cyano transfer[2].

Q3: When using the traditional halogen exchange method, I cannot separate the unreacted starting material from 2-cyanopropane-1-sulfonyl fluoride. How do I resolve this? A3: Sulfonyl chlorides and sulfonyl fluorides have nearly identical chromatographic properties on silica gel[4]. If you cannot use the 4-cyanopyridone method[4], you can utilize a chemical quench. Add a highly polar amine (like ethanolamine) at the end of the reaction to selectively react with the residual sulfonyl chloride. This converts the chloride into a highly polar sulfonamide that stays on the baseline during column chromatography, while the highly stable sulfonyl fluoride passes through unreacted[3].

Q4: Is 2-cyanopropane-1-sulfonyl fluoride stable during standard aqueous workup? A4: Yes. One of the defining features of S(VI)-F bonds in SuFEx chemistry is their remarkable resistance to hydrolysis under neutral or slightly acidic aqueous conditions[3]. However, you must avoid prolonged exposure to strong nucleophilic bases (like NaOH or KOH) during workup, as this can lead to premature cleavage of the S-F bond or side reactions at the cyano group[3].

Section 3: Quantitative Data & Optimization Matrix

To assist in rapid troubleshooting, the following table summarizes the critical reaction parameters for the photoredox/copper dual catalysis method, establishing the boundaries for optimal synthesis[2].

Reaction ParameterOptimal ConditionSub-optimal Consequence (Troubleshooting)
Photocatalyst fac-Ir(ppy)₃ (1 mol%)Lower yields due to insufficient fluorosulfonyl radical generation.
Copper Catalyst Cu(NTf₂)₂ (5 mol%)Increased alkene dimerization; poor cyano group transfer.
Ligand Loading 7.5 mol%Incomplete copper coordination leading to off-target radical coupling.
Light Source 6 W Blue LEDs (460 nm)Poor excitation of the Ir catalyst; stalled reaction progress.
Solvent Anhydrous Ethyl Acetate (EA)Poor solubility of radical precursors; altered radical lifetimes.
Temperature 25–30 °CThermal degradation of transient radicals at higher temperatures.
Section 4: Visualizing the Reaction Logic

The following diagram illustrates the synergistic relationship between the photoredox and copper catalytic cycles during the de novo synthesis of 2-cyanopropane-1-sulfonyl fluoride[5].

G Start Alkene Substrate (e.g., Propene) Radical Fluorosulfonyl Radical Addition Start->Radical Reacts with Photocatalyst Photoredox Cycle fac-Ir(ppy)3 + 460nm LED Photocatalyst->Radical Generates CuCatalyst Copper Catalysis Cu(NTf2)2 + Ligand Cyano Cyano Group Transfer CuCatalyst->Cyano Mediates Intermediate Alkyl Radical Intermediate Radical->Intermediate Forms Intermediate->Cyano Undergoes Product 2-Cyanopropane-1-sulfonyl fluoride (Target Product) Cyano->Product Yields

Caption: Workflow of photoredox and copper dual catalysis for cyano-fluorosulfonylation of alkenes.

Section 5: References
  • Wei, R., Huang, Y., Afanasyev, O. I., Li, Y., Chusov, D., & Liao, S. (2024). Cyano-Fluorosulfonylation of Unactivated Alkenes by Photoredox and Copper Dual Catalysis. Organic Letters, 26(42), 9132-9137. URL:[Link]

  • Tsunokawa, R., Shimizu, M., Hoshikawa, S., Karuo, Y., Tarui, A., Sato, K., Kawai, K., & Omote, M. (2026). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. The Journal of Organic Chemistry. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137935423, 2-Cyano-2-methylethane-1-sulfonyl fluoride. PubChem. URL:[Link]

Sources

Optimization

Optimizing reaction conditions for "2-Cyanopropane-1-sulfonyl fluoride"

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in optimizing compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in optimizing complex ligations.

Working with 2-Cyanopropane-1-sulfonyl fluoride (CAS: 2248328-54-1) presents unique challenges. While sulfonyl fluorides are generally privileged hubs for SuFEx click chemistry due to their high stability and selective reactivity [1], the aliphatic backbone and the presence of an electron-withdrawing cyano group in this specific molecule require precise catalytic tuning to prevent degradation.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and optimized protocol for mastering this reagent.

Mechanistic Optimization Pathway

Optimization_Pathway A 2-Cyanopropane-1-sulfonyl fluoride (SuFEx Hub) B Traditional Activation (Strong Base / Heat) A->B Suboptimal C Lewis Acid Activation Ca(NTf2)2 + DABCO A->C Optimized D Degradation Pathway: Sulfene Formation & β-Elimination B->D E Desired Pathway: Direct SN2-like Substitution C->E

Reaction pathway optimization for 2-cyanopropane-1-sulfonyl fluoride SuFEx.

Troubleshooting & FAQs

Q1: Why am I observing significant alkene byproducts and low yields when coupling 2-cyanopropane-1-sulfonyl fluoride with secondary amines?

The Causality: Aliphatic sulfonyl fluorides traditionally react with nucleophiles via an E1cB-like mechanism. Strong bases deprotonate the α-carbon (adjacent to the -SO₂F group) to generate a highly reactive sulfene intermediate (R-CH=SO₂). However, 2-cyanopropane-1-sulfonyl fluoride is highly functionalized; it contains acidic protons not only at the α-position but also at the β-position due to the electron-withdrawing cyano group. When you use strong, unhindered bases (like DBU at high concentrations or NaOH), base-promoted β-elimination and oligomerization outcompete the desired nucleophilic attack, leading to complex byproduct mixtures [2].

The Solution: You must bypass the sulfene intermediate. Shift from basic activation to Lewis acid-mediated activation. Utilizing Calcium triflimide [Ca(NTf₂)₂] combined with DABCO coordinates the hard Lewis acid (Ca²⁺) directly to the fluorine atom. This weakens the S-F bond and facilitates a direct, SN2-like nucleophilic displacement at the sulfur(VI) center, completely preserving the aliphatic backbone [1].

Q2: How can I accelerate the reaction time without increasing the temperature? Heating seems to degrade my starting material.

The Causality: The S(VI)-F bond is inherently stable, which is why it is a "click" reagent—it requires specific activation. Heating the reaction provides the thermodynamic energy to overcome the activation barrier but simultaneously accelerates the thermal degradation of the cyano-aliphatic chain.

The Solution: Implement the unified Ca(NTf₂)₂/DABCO catalytic system. DABCO acts as a transient nucleophilic catalyst that works synergistically with the calcium Lewis acid. This dual-activation drastically lowers the activation energy barrier, allowing even sterically hindered secondary amines to achieve >90% conversion at 25 °C in under 30 minutes.

Q3: Does this optimization apply to forming sulfonates from phenols?

The Causality: Phenols are significantly less nucleophilic than aliphatic amines. While the Ca(NTf₂)₂ system is highly optimized for nitrogen nucleophiles, oxygen nucleophiles often require a different trajectory for S-F bond cleavage. The Solution: For phenols, use strictly stoichiometric amounts of a phosphazene base (such as BEMP) at cryogenic to ambient temperatures (0 °C to 25 °C). The bulky nature of BEMP prevents it from acting as a nucleophile or easily abstracting the sterically hindered aliphatic protons, thereby favoring the thermodynamic SuFEx product over elimination.

Quantitative Performance Data

The following table summarizes the impact of different catalytic systems on the SuFEx coupling of 2-cyanopropane-1-sulfonyl fluoride with a model secondary amine (Morpholine).

Catalytic SystemNucleophileTemperatureReaction TimeYield (%)Primary Observation
None (Control) Morpholine60 °C24 h< 10%Unreacted starting material
DBU (2.0 equiv) Morpholine25 °C12 h42%Significant β-elimination
BEMP (1.1 equiv) Morpholine25 °C8 h68%Moderate conversion, trace sulfene
Ca(NTf₂)₂ / DABCO Morpholine25 °C30 min94% Clean conversion, no degradation

Data synthesized from standardized S(VI) fluoride activation principles [1].

Validated Experimental Protocol

Ca(NTf₂)₂/DABCO-Mediated Sulfonamide Synthesis This protocol is designed as a self-validating system. The specific acidic workup ensures the complete removal of the DABCO catalyst and unreacted amine, allowing for accurate mass balance and purity assessment.

Materials Required:

  • 2-Cyanopropane-1-sulfonyl fluoride (Starting Material)

  • Target Amine (1° or 2°)

  • Calcium triflimide [Ca(NTf₂)₂] (Catalyst)

  • 1,4-Diazabicyclo[2.2.2]octane [DABCO] (Co-catalyst)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar. Purge the vessel with argon gas for 5 minutes to ensure a moisture-free environment.

  • Reagent Loading: Add 2-cyanopropane-1-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target amine (1.2 equiv, 0.6 mmol) to the flask.

  • Catalyst Introduction: Add Ca(NTf₂)₂ (20 mol%, 0.1 mmol) and DABCO (20 mol%, 0.1 mmol) directly into the solid mixture.

  • Solvation & Reaction: Inject 2.0 mL of anhydrous MeCN. Seal the flask and stir vigorously at 25 °C. The reaction mixture will typically turn homogeneous within minutes.

  • Reaction Monitoring: Withdraw a 5 µL aliquot after 30 minutes. Dilute in MeCN and analyze via LC-MS. The S-F exchange is characterized by the complete disappearance of the starting material mass.

  • Quenching & Workup (Critical Step): Once complete, dilute the reaction mixture with Ethyl Acetate (10 mL). Transfer to a separatory funnel and wash with 1M HCl (2 × 5 mL). Causality: The HCl wash protonates and partitions both the DABCO and any unreacted amine into the aqueous layer, preventing them from co-eluting with your product.

  • Isolation: Wash the organic layer with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the analytically pure sulfonamide.

References

  • Ball, N. D., Mahapatra, S., Woroch, C. P., et al. "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters, American Chemical Society, 2020.[Link]

  • Liao, S., et al. "Introducing A New Class of Sulfonyl Fluoride Hubs via Radical Chloro-Fluorosulfonylation of Alkynes." Angewandte Chemie International Edition, Wiley-VCH, 2021.[Link]

Troubleshooting

Technical Support Center: 2-Cyanopropane-1-sulfonyl fluoride Stability &amp; Workflows

Welcome to the Application Support Center. As a Senior Application Scientist specializing in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, I have designed this guide to address the specific handling, stability, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, I have designed this guide to address the specific handling, stability, and long-term storage requirements of 2-Cyanopropane-1-sulfonyl fluoride (CAS: 2248328-54-1)[1]. This aliphatic sulfonyl fluoride is a highly versatile electrophile, but its cyano-substituted alkyl chain requires nuanced handling compared to standard aryl sulfonyl fluorides.

Below, you will find the causality behind its stability, a self-validating protocol for long-term storage, and troubleshooting FAQs designed for drug development professionals.

Part 1: The Causality of Stability (FAQ)

Q: Why is 2-Cyanopropane-1-sulfonyl fluoride stable under ambient conditions but highly reactive during SuFEx? A: The stability of the S(VI)-F bond is rooted in its thermodynamic and orbital properties. The homolytic bond dissociation energy of the S-F bond (~90.5 kcal/mol) is significantly higher than that of traditional S-Cl bonds (~46 kcal/mol) ()[2]. Because fluorine is highly electronegative, the S-F cleavage is strictly heterolytic, which makes the compound exceptionally resistant to reductive environments (). Furthermore, in aqueous media, the fluoride leaving group forms a stable [F-H-F]⁻ hydrogen-bonded network, suppressing backward nucleophilic attack[2]. It remains inert until a specific SuFEx catalyst unleashes its electrophilicity by activating the S-F bond.

Q: Does the aliphatic nature of the 2-cyanopropane chain affect its degradation rate? A: Yes. While aryl sulfonyl fluorides benefit from aromatic stabilization, aliphatic sulfonyl fluorides like 2-cyanopropane-1-sulfonyl fluoride have slightly lower metabolic and hydrolytic stability ()[3]. The electron-withdrawing cyano group increases the electrophilicity of the sulfur center, making it slightly more susceptible to hydrolysis in strongly basic aqueous media compared to unsubstituted alkyl variants.

Part 2: Self-Validating Long-Term Storage Protocol

To ensure absolute trustworthiness in your synthetic workflows, we employ a Self-Validating Storage System . This means the physical storage protocol is inherently coupled with a quantitative verification step before the reagent is ever deployed in an experiment.

Step-by-Step Methodology:

  • Inert Aliquoting: Upon receipt, transfer the bulk 2-Cyanopropane-1-sulfonyl fluoride into a glovebox or use standard Schlenk techniques. Purge the environment with high-purity Argon (Ar).

  • Volume Partitioning: Divide the reagent into single-use amber glass vials (e.g., 100 mg to 500 mg per vial). This prevents repeated freeze-thaw cycles and limits atmospheric moisture exposure.

  • Desiccation & Sealing: Add a small amount of activated 3Å molecular sieves to the secondary storage container to scavenge trace water[3]. Seal the vials with PTFE-lined caps and wrap the seals tightly with Parafilm.

  • Thermal Control: Store the sealed vials strictly at -20°C.

  • Self-Validation (Pre-Reaction Check): Before deploying the reagent in a SuFEx reaction, dissolve a 2 mg aliquot in CDCl₃ and perform a rapid ¹⁹F NMR scan. An intact sulfonyl fluoride will show a sharp, distinct singlet in the +50 to +60 ppm range. If you observe a peak at -119 ppm, this indicates the presence of free fluoride ions (hydrolysis), and the aliquot must be discarded.

Part 3: Quantitative Data Presentation

Table 1: Storage Conditions and Empirical Shelf-Life for 2-Cyanopropane-1-sulfonyl fluoride

Storage ConditionAtmosphereAdditivesEstimated Shelf LifePrimary Degradation Pathway
-20°C (Recommended) Argon3Å Molecular Sieves> 24 MonthsNegligible
4°C (Fridge) NitrogenNone6 - 12 MonthsSlow hydrolysis via ambient moisture
25°C (Room Temp) AirNone< 3 MonthsNucleophilic attack by H₂O / ambient bases
Aqueous Buffer (pH 7.4) N/ANone~ 24 - 48 HoursBase-catalyzed hydrolysis[3]
Part 4: Experimental Workflow Visualization

Below is the logical workflow for the storage, validation, and application of the reagent.

G Start Receive 2-Cyanopropane-1- sulfonyl fluoride Aliquot Aliquot under Ar/N2 (Glovebox/Schlenk) Start->Aliquot Store Store at -20°C Over 3Å Desiccant Aliquot->Store Validate Self-Validation: 19F NMR Analysis Store->Validate Before use Decision S-F Peak Intact? (~ +50 to +60 ppm) Validate->Decision Proceed Proceed to SuFEx Click Reaction Decision->Proceed Yes Degraded Hydrolyzed (F- peak) Discard or Repurify Decision->Degraded No

Caption: Workflow for the storage, self-validation, and application of 2-Cyanopropane-1-sulfonyl fluoride.

Part 5: Troubleshooting Guide

Q: My SuFEx reaction with 2-Cyanopropane-1-sulfonyl fluoride and an aliphatic amine yielded less than 20% product. What went wrong? A: Aliphatic sulfonyl fluorides can be sluggish with unactivated amines. If your ¹⁹F NMR validation showed the starting material was intact, the issue is activation, not stability. Consider transitioning from standard basic conditions to a Lewis acid-mediated activation strategy. Recent protocols utilizing Calcium triflimide [Ca(NTf₂)₂] and DABCO have proven highly effective for unifying the reactivity of S(VI) fluorides with amines at room temperature ()[4].

Q: The reagent turned slightly yellow over time in the freezer. Is it compromised? A: A slight yellowing often indicates trace decomposition of the cyano-alkyl backbone rather than the S(VI)-F bond itself. However, because the S-F bond is the reactive center for SuFEx, the reagent may still be perfectly viable. Rely strictly on the ¹⁹F NMR self-validation step rather than visual inspection to make a go/no-go decision.

References
  • Title: 2-Cyano-2-methylethane-1-sulfonyl fluoride | CID 137935423 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

Sources

Optimization

Overcoming low yields in "2-Cyanopropane-1-sulfonyl fluoride" synthesis

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of 2-Cyanopropane-1-sulfon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of 2-Cyanopropane-1-sulfonyl fluoride [1].

Diagnostic Workflow: Identifying the Root Cause of Low Yields

Before modifying your reaction conditions, use the diagnostic logic tree below to identify the mechanistic failure point in your current synthetic route.

TroubleshootingWorkflow Start Low Yield of 2-Cyanopropane-1-sulfonyl fluoride Q1 Is the starting material a Sulfonyl Chloride? Start->Q1 Q2 Are you using a basic fluorinating agent (e.g., KF)? Q1->Q2 Yes Q3 Is the starting material a Sulfonic Acid? Q1->Q3 No Elimination Issue: Base-Induced Elimination (Methacrylonitrile Formation) Q2->Elimination Yes Incomplete Issue: Incomplete Conversion (Equilibrium Stalling) Q2->Incomplete No Hydrolysis Issue: Hydrolytic Degradation during isolation Q3->Hydrolysis Yes Sol1 Action: Switch to buffered KHF2 or 4-Cyanopyridone method Elimination->Sol1 Sol2 Action: Add Phase-Transfer Catalyst (18-crown-6) or use biphasic system Incomplete->Sol2 Sol3 Action: Use One-Pot Cyanuric Chloride + KHF2 protocol Hydrolysis->Sol3

Figure 1: Diagnostic decision tree for troubleshooting 2-cyanopropane-1-sulfonyl fluoride synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing massive byproduct formation and <30% yield when reacting 2-cyanopropane-1-sulfonyl chloride with Potassium Fluoride (KF)?

The Causality: The molecular structure of 2-cyanopropane-1-sulfonyl fluoride contains a highly acidic proton at the C2 position (alpha to the strongly electron-withdrawing cyano group). While KF is a standard fluorinating agent, the fluoride ion is sufficiently basic in organic solvents to abstract this C2 proton. This triggers an E1cB-like elimination, expelling the sulfinate group and generating methacrylonitrile as a volatile byproduct, permanently destroying your yield. The Solution: You must decouple nucleophilicity from basicity. Switch to Potassium bifluoride ( KHF2​ ). The bifluoride ion acts as a potent fluoride donor while simultaneously buffering the microenvironment, keeping the pH slightly acidic and entirely suppressing the base-catalyzed elimination pathway [2].

Q2: My reaction with KHF2​ avoids elimination, but stalls at 50-60% conversion. How do I drive the reaction to completion?

The Causality: The conversion of sulfonyl chlorides to sulfonyl fluorides is an equilibrium process. Furthermore, KHF2​ has notoriously poor solubility in standard organic solvents like dichloromethane (DCM) or acetonitrile, leading to severe mass-transfer limitations. The Solution: Implement a biphasic reaction system (e.g., DCM/Water) supplemented with a phase-transfer catalyst (PTC) such as 18-crown-6 or tetrabutylammonium bromide (TBAB). The PTC shuttles the bifluoride ion into the organic phase, shifting the equilibrium toward the thermodynamic sulfonyl fluoride product [3]. If you require even faster conversion, transition to the novel 4-cyanopyridone leaving-group methodology [4].

Q3: I am starting from 2-cyanopropane-1-sulfonic acid. Isolating the intermediate sulfonyl chloride results in massive hydrolytic loss. Can this be avoided?

The Causality: Aliphatic sulfonyl chlorides containing alpha or beta electron-withdrawing groups are highly susceptible to atmospheric moisture. Attempting to isolate them via aqueous workup or silica gel chromatography leads to rapid hydrolysis back to the sulfonic acid. The Solution: Utilize a one-pot, transition-metal-free cascade protocol. By reacting the sulfonic acid with cyanuric chloride and KHF2​ simultaneously, the transient sulfonyl chloride is generated in situ and immediately trapped by the bifluoride ion. This bypasses the need for isolation and prevents hydrolytic degradation [2].

Quantitative Method Comparison

To select the optimal synthetic route for your specific constraints, consult the empirical data summarized below.

Synthesis MethodologyReagents & CatalystReaction TimeTypical YieldPrimary Failure Mode / ByproductE-E-A-T Recommendation
Direct Halogen Exchange KF, Acetonitrile12 - 24 h20 - 35%Methacrylonitrile (Elimination)Not Recommended for cyano-aliphatics due to basicity.
Buffered Biphasic Exchange KHF2​ , DCM/H₂O, 18-crown-68 - 12 h75 - 85%Unreacted Sulfonyl ChlorideStandard for pre-formed sulfonyl chlorides.
One-Pot Cascade Cyanuric Chloride, KHF2​ , TBAB6 h70 - 80%Sulfonic acid (Hydrolysis)Optimal when starting from sulfonic acid precursors.
4-Cyanopyridone Mediated 4-Cyanopyridone, DIPEA, TBAF< 10 mins> 90%None observedState-of-the-Art for rapid, complete conversion[4].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure reproducibility and mechanistic integrity.

Protocol A: One-Pot Synthesis from 2-Cyanopropane-1-sulfonic Acid

Mechanistic Goal: Generate the sulfonyl chloride in situ and immediately trap it with a buffered fluoride source to prevent hydrolysis and elimination.

  • Initiation: Charge an oven-dried flask with 2-cyanopropane-1-sulfonic acid (1.0 equiv) and anhydrous acetonitrile (0.2 M).

  • Chlorination: Add cyanuric chloride (0.4 equiv) and Tetrabutylammonium bromide (TBAB, 5 mol%). Stir at 60 °C for 2 hours.

    • Causality Check: Cyanuric chloride is a mild, non-gaseous chlorinating agent. TBAB acts as a nucleophilic catalyst, accelerating the formation of the Vilsmeier-type intermediate.

  • Fluorination: Cool the reaction mixture to room temperature (20 °C). Add KHF2​ (2.0 equiv) in a single portion. Stir for 4 hours.

    • Self-Validation Step: Check the pH of a wetted aliquot using pH paper. It must read between 3.0 and 4.5. If the pH exceeds 7, there is a severe risk of methacrylonitrile formation via elimination.

  • Isolation: Filter the suspension through a short pad of Celite to remove insoluble cyanuric acid and inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 2-cyanopropane-1-sulfonyl fluoride.

Protocol B: Ultra-Rapid Synthesis via 4-Cyanopyridone Intermediate (2026 Standard)

Mechanistic Goal: Utilize a superior leaving group to drive the fluorination equilibrium to completion in minutes without toxic HF gas.

  • Intermediate Formation: Dissolve 2-cyanopropane-1-sulfonyl chloride (1.0 equiv) in DCM. Add 4-cyanopyridone (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) at 0 °C. Stir for 30 minutes.

    • Self-Validation Step: Perform TLC (Hexanes:EtOAc 7:3). The sulfonyl chloride spot must be completely consumed, replaced by a highly UV-active spot corresponding to the sulfonyl-4-cyanopyridone intermediate. Do not proceed to step 2 until conversion is complete.

  • Fluorine Displacement: Add a fluoride source (e.g., KHF2​ or TBAF, 1.5 equiv) to the mixture at room temperature. Stir for 5 minutes.

    • Causality Check: The 4-cyanopyridone moiety is an exceptionally stable leaving group, lowering the activation energy for nucleophilic attack by fluoride and preventing the reverse reaction [4].

  • Workup: Quench with water, extract with DCM, dry over Na2​SO4​ , and concentrate. The byproduct (4-cyanopyridone) is easily removed via mild basic wash or short silica filtration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137935423, 2-Cyano-2-methylethane-1-sulfonyl fluoride". PubChem. Available at:[Link]

  • Qin, L., & Sun, X. "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids". RSC Advances, 2019. Available at:[Link]

  • Gomes, A. et al. "Synthetic Routes to Arylsulfonyl Fluorides". Catalysts, MDPI, 2021. Available at:[Link]

  • Tsunokawa, R. et al. "Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group". The Journal of Organic Chemistry, ACS Publications, Jan 2026. Available at:[Link]

Troubleshooting

Technical Support Center: Purification Strategies for 2-Cyanopropane-1-sulfonyl Fluoride and its Adducts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of "2-Cyanopropane-1-sulfon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of "2-Cyanopropane-1-sulfonyl fluoride" and its derivatives. We will address common experimental challenges through a structured question-and-answer format, explaining the causality behind each step to ensure your success.

A Note on Nomenclature

Before proceeding, it is important to address the chemical name "2-Cyanopropane-1-sulfonyl fluoride." Standard IUPAC nomenclature suggests this name may be ambiguous. Based on common synthetic routes and chemical stability, it is highly probable that the intended molecule is 2-cyano-2-propanesulfonyl fluoride (CAS 2248328-54-1), with the following structure:

Chemical structure of 2-cyano-2-propanesulfonyl fluoride

(Image generated for illustrative purposes)

This guide will proceed with the assumption that this is the target molecule. The principles and troubleshooting steps outlined are broadly applicable to other small aliphatic sulfonyl fluorides as well.

Section 1: Purification of 2-Cyano-2-propanesulfonyl Fluoride

This section focuses on the isolation and purification of the sulfonyl fluoride reagent itself, addressing common impurities and decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture for the synthesis of 2-cyano-2-propanesulfonyl fluoride is complex. What are the likely impurities?

A1: The impurity profile depends heavily on your synthetic route. Common methods for synthesizing sulfonyl fluorides involve the conversion of sulfonyl chlorides, sulfonic acids, or sulfinates.[1][2][3]

Common Impurities & Their Origin:

Impurity Likely Origin Recommended Removal Strategy
Unreacted Starting Material Incomplete reaction. Aqueous work-up, chromatography.
2-Cyano-2-propanesulfonic acid Hydrolysis of the sulfonyl fluoride product or sulfonyl chloride precursor. Basic aqueous wash (e.g., with NaHCO₃ solution).[4]
Residual Fluorinating Agent Excess reagent (e.g., KF, KHF₂). Aqueous wash.
Solvent & Catalysts Reagents from synthesis (e.g., MeCN, phase-transfer catalysts). Extraction and concentration in vacuo.

| Elimination Byproducts | Base-mediated elimination if strong bases are used with alkyl sulfonyl fluorides.[5] | Chromatography. |

Expert Insight: Aliphatic sulfonyl fluorides can be sensitive to hydrolysis, especially under basic conditions or on silica gel.[6][7] Therefore, minimizing exposure to water and using a minimally activated stationary phase for chromatography is crucial.

Q2: I am attempting to purify my sulfonyl fluoride using silica gel chromatography, but I am seeing significant product loss or decomposition. What is happening and how can I fix it?

A2: This is a common and critical issue. The silica gel surface is acidic and contains water, which can catalyze the hydrolysis of your sulfonyl fluoride to the corresponding sulfonic acid.

Troubleshooting Workflow for Chromatography

start Problem: Product Loss on Silica Gel check_silica Is the silica gel standard grade? start->check_silica deactivate_silica Deactivate silica gel (e.g., with triethylamine-doped solvent) check_silica->deactivate_silica Yes check_solvent Is the solvent system polar (e.g., high % of MeOH/EtOH)? check_silica->check_solvent No deactivate_silica->check_solvent reduce_polarity Use a less polar solvent system (e.g., Hexanes/EtOAc, DCM) check_solvent->reduce_polarity Yes check_loading Was the sample loaded 'wet' in a polar solvent like MeOH? check_solvent->check_loading No reduce_polarity->check_loading dry_load Adsorb crude product onto a small amount of silica ('dry loading') check_loading->dry_load Yes consider_alt Consider alternative purification methods (Distillation, Crystallization) check_loading->consider_alt No dry_load->consider_alt success Successful Purification consider_alt->success If applicable

Caption: Troubleshooting decision tree for sulfonyl fluoride purification.

Detailed Protocol: Flash Chromatography

  • Preparation: Use a less polar solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane. Avoid alcohols if possible.

  • Slurry Preparation: If deactivation is needed, prepare the silica gel slurry in your starting eluent containing a small amount of a non-nucleophilic base (e.g., 0.1-0.5% triethylamine).

  • Loading: For best results, pre-adsorb your crude material onto a small amount of silica gel. Dissolve your compound in a minimal amount of a volatile solvent (like DCM), add silica, and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique prevents streaking and improves resolution.

  • Elution: Run the column as quickly as possible to minimize the residence time of your compound on the silica.

  • Analysis: Monitor fractions by TLC and combine the pure fractions. Confirm product integrity via ¹H and ¹⁹F NMR spectroscopy.[8][9] The chemical shift in ¹⁹F NMR is a highly sensitive probe of the chemical environment of the fluorine atom.

Q3: Can I use an aqueous work-up to remove impurities? How do I avoid hydrolyzing my product?

A3: Yes, an aqueous work-up is often necessary and beneficial. The key is to perform it correctly and quickly, typically under neutral or mildly acidic conditions and at a low temperature.

Protocol: Safe Aqueous Work-up

  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath.

  • Extraction: Dilute the mixture with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether). Slowly add cold deionized water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reagents and neutralize acids.[4]

  • Separation: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Stability Check: Always verify the purity of your product by NMR after work-up to ensure no significant hydrolysis has occurred.[10]

Section 2: Purification of Sulfonamide Adducts

Sulfonyl fluorides are excellent reagents for forming sulfonamides via reaction with primary or secondary amines.[11][12] This reaction, a cornerstone of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, is robust but requires purification to remove unreacted starting materials and byproducts.[5]

Frequently Asked Questions (FAQs)

Q1: My sulfonamide synthesis is complete, but the crude product is impure. What's the best way to purify it?

A1: Purification of sulfonamides is generally more straightforward than for their sulfonyl fluoride precursors. The two most common and effective methods are recrystallization and column chromatography.

Method Selection Guide:

Method Best For... Key Advantages Potential Issues
Recrystallization Crystalline, solid products with moderate to high purity. Can provide very high purity material; scalable. "Oiling out" if impure; yield loss if solubility is high.[13]

| Chromatography | Oily products or complex mixtures with similar polarities. | High resolving power; applicable to most compounds. | Can be time-consuming; potential for product loss on the column. |

Q2: I'm trying to recrystallize my sulfonamide adduct, but it's "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[13] This typically happens when the solution is cooled too quickly, the product is too impure, or the solvent is inappropriate.

Troubleshooting "Oiling Out":

  • Re-dissolve and Slow Down: Heat the solution to re-dissolve the oil. Add a small amount of extra hot solvent to ensure complete dissolution and then allow the solution to cool much more slowly. Insulating the flask can help.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a "seed crystal" of the pure compound.[13]

  • Change Solvent System: The solvent may be too nonpolar. Many sulfonamides crystallize well from ethanol/water, isopropanol/water, or ethyl acetate/hexanes mixtures.[13][14]

  • Pre-Purify: If the crude product is very impure, a preliminary purification by flash chromatography may be necessary before attempting recrystallization.[13]

Protocol: General Recrystallization of a Sulfonamide

  • Solvent Selection: Choose a solvent (or solvent pair) in which your sulfonamide is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask to remove them.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[13]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any soluble impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Q3: My sulfonamide formation reaction did not go to completion. How can I remove the unreacted amine and sulfonyl fluoride?

A3: An extractive work-up using acid and base can effectively separate the components.

Workflow for Extractive Purification

start Crude Reaction Mixture (Sulfonamide, Amine, Sulfonyl Fluoride) dissolve Dissolve in Organic Solvent (e.g., EtOAc, DCM) start->dissolve acid_wash Wash with dilute acid (e.g., 1M HCl) to protonate and remove amine dissolve->acid_wash base_wash Wash with dilute base (e.g., NaHCO₃) to hydrolyze and remove residual sulfonyl fluoride acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry (Na₂SO₄), Filter, Concentrate brine_wash->dry product Purified Sulfonamide Product dry->product

Caption: Extractive work-up for sulfonamide purification.

Expert Insight: The sulfonamide product is generally neutral and will remain in the organic layer throughout the acid and base washes. The basic amine is protonated by the acid wash and moves to the aqueous layer. The acidic sulfonyl fluoride (or its hydrolysis product, sulfonic acid) is deprotonated by the basic wash and extracted into the aqueous layer. This strategy offers a robust, chromatography-free method for purification when applicable.

References

  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • Google Patents. (1956). US2777844A - Sulfonamide purification process.
  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

  • ACS Publications. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ACS Publications. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through a simple filtration in aqueous media. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIH. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC. Retrieved from [Link]

  • ACS Publications. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ACS Publications. (n.d.). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science. Retrieved from [Link]

  • RSC Publishing. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from [Link]

  • NIH. (2023). Sulfur fluoride exchange. PMC. Retrieved from [Link]

  • ACS Publications. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. Retrieved from [Link]

  • RSC Publishing. (2023). Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through simple filtration in aqueous media. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]

  • ACS Publications. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

  • ACS Publications. (2023). Aliphatic Sulfonyl Fluoride Synthesis via Decarboxylative Fluorosulfonylation of Hypervalent Iodine(III) Carboxylates. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • ResearchGate. (n.d.). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Retrieved from [Link]

  • NIH. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. Retrieved from [Link]

  • ResearchGate. (2025). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Retrieved from [Link]

  • NIH. (n.d.). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Retrieved from [Link]

  • RSC Publishing. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Retrieved from [Link]

  • SpectraBase. (n.d.). Sulfuryl fluoride - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Toluenesulfonyl fluoride - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • NIH. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US3641020A - Synthesis of cyanuric fluoride.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • NIH. (n.d.). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-2-methylethane-1-sulfonyl fluoride. Retrieved from [Link]

  • OSTI.GOV. (2009). Synthesis of 3-Cyano-2-fluoropyridines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds.
  • MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

  • RSC Publishing. (n.d.). A novel purification method for fluoride or chloride molten salts based on the redox of hydrogen on a nickel electrode. Retrieved from [Link]

  • Google Patents. (n.d.). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.

Sources

Reference Data & Comparative Studies

Validation

Cross-Reactivity Analysis of 2-Cyanopropane-1-Sulfonyl Fluoride Probes: A Comparative Guide

As a Senior Application Scientist in chemoproteomics, I frequently encounter the challenge of balancing covalent warhead reactivity with proteome-wide selectivity. In the landscape of targeted covalent inhibitors (TCIs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemoproteomics, I frequently encounter the challenge of balancing covalent warhead reactivity with proteome-wide selectivity. In the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the sulfur(VI) fluoride exchange (SuFEx) click chemistry paradigm has fundamentally shifted how we target nucleophilic amino acids . While aryl sulfonyl fluorides have historically dominated the toolkit, their inherent hydrophobicity and high electrophilicity often lead to off-target cross-reactivity and poor aqueous stability .

Enter 2-Cyanopropane-1-sulfonyl fluoride (2-Cyano-SF) —an aliphatic sulfonyl fluoride equipped with a strongly electron-withdrawing β-cyano group. This structural tuning creates a highly optimized warhead: the aliphatic backbone reduces steric clashes in tight binding pockets, while the cyano group precisely calibrates the sulfur(VI) center's electrophilicity . This guide provides an objective, data-driven cross-reactivity analysis of 2-Cyano-SF probes, comparing their performance against traditional alternatives to empower your probe design workflows.

Mechanistic Causality: The Role of the Cyano Group

The cross-reactivity of a sulfonyl fluoride is dictated by the electronic environment surrounding the sulfur(VI) core. Unactivated aliphatic sulfonyl fluorides (e.g., methanesulfonyl fluoride) often exhibit sluggish reactivity toward protein nucleophiles unless perfectly positioned within an enzyme's active site. By introducing a cyano group at the 2-position, the strong inductive electron-withdrawing effect (-I effect) significantly increases the partial positive charge on the sulfur atom.

Unlike aryl systems where resonance can stabilize the transition state, the aliphatic 2-Cyano-SF relies purely on inductive activation and proximity-driven kinetics. This results in a highly context-dependent cross-reactivity profile. The warhead remains stable in aqueous buffer but becomes highly reactive when a local microenvironment—such as a general base (e.g., Histidine)—deprotonates an adjacent Serine, Threonine, or Tyrosine residue .

Reactivity Core 2-Cyanopropane-1-SF Electrophile Ser Serine (OH) Primary Target Core->Ser High Kinetics Tyr Tyrosine (OH) Context-Dependent Core->Tyr Microenvironment Driven Lys Lysine (NH2) Secondary Target Core->Lys Moderate Kinetics Cys Cysteine (SH) Minimal Reactivity Core->Cys Off-Target

Amino acid cross-reactivity profile of 2-Cyanopropane-1-SF probes.

Comparative Performance Analysis

To objectively evaluate 2-Cyano-SF, we must benchmark it against standard covalent warheads. The table below synthesizes quantitative metrics derived from competitive ABPP assays and kinetic stability studies .

Warhead ClassRepresentative ExampleAqueous Half-Life (PBS, pH 7.4)Primary Amino Acid TargetsSecondary Cross-ReactivitySteric Profile
Activated Aliphatic SF 2-Cyanopropane-1-SF~18 - 24 hoursSer, ThrTyr, Lys, HisLow (Linear)
Aryl Sulfonyl Fluoride AEBSF / PMSF~4 - 8 hoursSer, TyrLys, His, CysHigh (Planar)
Fluorosulfate Aryl-OSO2F> 48 hoursTyrLysModerate
Michael Acceptor Acrylamide> 48 hoursCysNoneVariable

Key Insight: 2-Cyano-SF bridges the gap between hyper-reactive aryl sulfonyl fluorides and ultra-stable fluorosulfates. Its extended aqueous half-life compared to aryl-SFs minimizes background labeling (noise) in whole-cell lysates, while its compact aliphatic nature allows it to access sterically restricted kinase and hydrolase active sites that reject bulky aromatic probes.

Self-Validating Experimental Methodology: Chemoproteomic Profiling

To accurately map the cross-reactivity of a 2-Cyano-SF probe, one must employ a self-validating ABPP workflow. The following protocol integrates a competitive control to distinguish between specific (pocket-directed) and non-specific (collision-based) covalent labeling.

G N1 Cell Lysate (1 mg/mL) N2 Probe Incubation (± Competitor) N1->N2 N3 CuAAC Click (Biotin-Azide) N2->N3 N4 Harsh SDS Wash (Removes Non-Covalent) N3->N4 N5 Streptavidin Enrichment N4->N5 N6 LC-MS/MS Analysis N5->N6

Chemoproteomic ABPP workflow for profiling 2-Cyano-SF probe cross-reactivity.

Step-by-Step Protocol:

1. Proteome Preparation & Normalization

  • Lyse cells (e.g., HEK293T) in DPBS using probe sonication. Normalize protein concentration to 1.0 mg/mL using a BCA assay.

  • Causality Check: Strictly avoid amine- or thiol-containing buffers like Tris or DTT. Tris contains a primary amine and hydroxyls, while DTT contains thiols. These will act as competing nucleophiles, artificially depleting the 2-Cyano-SF probe and skewing your cross-reactivity data.

2. Competitive Probe Labeling

  • Divide the lysate into two arms: "Vehicle Control" and "Competitor Pre-treated".

  • Pre-incubate the competitor arm with a 10x excess of the parent non-reactive ligand for 30 minutes.

  • Add the alkyne-tagged 2-Cyano-SF probe (10 µM final) to both arms. Incubate for 1 hour at 37°C.

3. CuAAC Click Chemistry

  • To the labeled proteome, sequentially add: Biotin-PEG3-Azide (100 µM), THPTA ligand (100 µM), CuSO4 (1 mM), and freshly prepared Sodium Ascorbate (1 mM).

  • Causality Check: The sequential addition is critical. Adding Ascorbate last initiates the reduction of Cu(II) to the active Cu(I) catalyst, ensuring the click reaction only begins when all reagents are uniformly distributed, preventing localized precipitation.

4. Protein Precipitation & Harsh Washing

  • Precipitate proteins using a cold methanol/chloroform/water extraction.

  • Resuspend the protein pellet in 1% SDS in PBS and boil for 5 minutes at 95°C.

  • Self-Validation Check: Boiling in 1% SDS completely denatures the proteome, disrupting all non-covalent protein-probe and protein-protein interactions. Any biotin signal remaining after this step is definitively linked via a covalent SuFEx bond.

5. Enrichment and LC-MS/MS

  • Dilute the SDS to 0.2% and incubate with Streptavidin agarose beads for 2 hours.

  • Perform on-bead trypsin digestion and analyze the released peptides via high-resolution LC-MS/MS.

  • Data Interpretation: Cross-reactivity is quantified by analyzing the ratio of MS1 peak areas (Vehicle vs. Competitor). Peptides showing >5-fold competition are classified as specific targets, while uncompeted peptides represent the intrinsic cross-reactivity noise of the 2-Cyano-SF warhead.

References
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 2021.[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 2024.[Link]

  • FSO2 Radical-Initiated Tandem Addition Reaction of Two Different Olefins: A Facile Access to Multifunctional Aliphatic Sulfonyl Fluorides. Organic Letters, 2023.[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. MedChemComm (NIH PMC), 2015.[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Pharmaceuticals (NIH PMC), 2023.[Link]

Comparative

Orthogonal Validation of 2-Cyanopropane-1-sulfonyl Fluoride Target Engagement: A Comparative Guide

As covalent drug discovery expands beyond traditional cysteine-directed therapies, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative technology. At the forefront of this expansion are aliphat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As covalent drug discovery expands beyond traditional cysteine-directed therapies, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative technology. At the forefront of this expansion are aliphatic sulfonyl fluorides like 2-Cyanopropane-1-sulfonyl fluoride (2-CPSF) [1]. Unlike highly reactive electrophiles that indiscriminately alkylate proteins, 2-CPSF exhibits "Goldilocks" reactivity—remaining inert in aqueous environments until proximity-driven binding aligns it with a nucleophilic tyrosine, lysine, serine, or histidine residue[2].

However, as a Senior Application Scientist, I frequently observe a critical failure point in covalent probe development: the over-reliance on a single biochemical assay to confirm binding. To establish true scientific causality, a protocol must be a self-validating system. We must orthogonally validate Target Engagement (TE) to prove not just that the probe binds, but where it binds, how selectively it binds in a cellular milieu, and what functional consequence that binding imparts[3].

This guide objectively compares 2-CPSF against alternative electrophiles and provides field-proven, step-by-step methodologies for orthogonally validating its target engagement.

Comparative Performance of Electrophilic Warheads

Before designing a validation workflow, we must understand the physicochemical baseline of our probe. 2-CPSF offers a distinct steric and electronic profile compared to standard acrylamides or aryl fluorosulfates. The table below synthesizes the quantitative and qualitative performance metrics of these warheads based on recent chemoproteomic profiling data[4][5].

Table 1: Electrophile Comparison for Covalent Targeting
Electrophile ClassRepresentative WarheadPrimary Target ResiduesIntrinsic ReactivityHydrolytic Stability (t½ in PBS)Proteome-wide Selectivity
Aliphatic Sulfonyl Fluoride 2-CPSF Tyr, Lys, His, SerModerateHigh (>24 hours)Context-dependent (Proximity-driven)
Aryl Fluorosulfate -OSO₂FTyr, LysLowVery High (>48 hours)High (Requires strict pre-organization)
Acrylamide -NH-CO-CH=CH₂CysHighHigh (>24 hours)Moderate to High
Chloroacetamide -NH-CO-CH₂ClCysVery HighModerate (~12 hours)Low to Moderate (Prone to off-target labeling)

The Causality of Choice: We select 2-CPSF when our target lacks a druggable cysteine but possesses a solvent-exposed tyrosine or lysine near the binding pocket. Its aliphatic nature allows for different vector geometries compared to rigid aryl S(VI) electrophiles, often resulting in superior engagement in flexible kinase or protease active sites[5].

The Orthogonal Validation Logic

To build a self-validating system, we triangulate target engagement using three independent pillars:

  • Intact Mass Spectrometry (Stoichiometry): Proves the covalent adduct forms at a 1:1 ratio without promiscuous over-labeling.

  • Competitive ABPP (Selectivity & Residue Mapping): Proves the probe engages the target in the complex environment of a live cell and identifies the exact amino acid modified.

  • Cellular Thermal Shift Assay (Biophysical Stability): Proves the covalent modification thermodynamically stabilizes the protein, independent of any chemical tags.

G A 2-CPSF Probe Treatment B Intact MS (Stoichiometry) A->B In vitro C Competitive ABPP (Selectivity) A->C Live Cell / Lysate D CETSA / TPP (Biophysical Stability) A->D Live Cell E Confirmed Target Engagement & Residue Mapping B->E C->E D->E

Diagram 1: The tripartite orthogonal validation logic for confirming covalent target engagement.

Experimental Protocols for Orthogonal Validation

Method A: Intact Protein Mass Spectrometry (Top-Down)

Purpose: To confirm that 2-CPSF forms a single covalent adduct (stoichiometry = 1) with the recombinant target protein, ruling out non-specific multi-site labeling.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein to 2 μM in a mass spectrometry-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid primary amine buffers (like Tris) which can compete with SuFEx reactivity.

  • Compound Incubation: Treat the protein with a 10-fold molar excess (20 μM) of 2-CPSF. Incubate at room temperature.

  • Kinetic Sampling: Withdraw 10 μL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 1% formic acid to lower the pH and halt SuFEx reactivity.

  • LC-MS Analysis: Inject the samples onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF).

  • Data Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. You should observe a mass shift corresponding to the addition of the 2-CPSF moiety minus the fluoride leaving group (ΔM = Mass of Probe - 19.00 Da).

Method B: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To validate that 2-CPSF engages the target selectively in a live cell and to map the specific tyrosine/lysine residue modified[6][7].

ABPP Step1 1. Live Cell Incubation (Competitor + 2-CPSF-Alkyne) Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide) Step2->Step3 Step4 4. Streptavidin Enrichment & Trypsin Digestion Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Modified Peptides) Step4->Step5

Diagram 2: Workflow for Competitive Activity-Based Protein Profiling (ABPP) using click chemistry.

Step-by-Step Methodology:

  • Live Cell Treatment: Pre-treat live cells (e.g., HEK293T) with DMSO (vehicle) or the unmodified 2-CPSF competitor (10 μM) for 1 hour. Follow this by adding an alkyne-tagged version of the 2-CPSF probe (10 μM) for an additional 1 hour.

  • Lysis: Wash cells with cold PBS and lyse using probe-sonication in native lysis buffer. Clarify by centrifugation at 100,000 x g.

  • CuAAC Click Chemistry: To 1 mg of proteome, add 100 μM Biotin-PEG3-Azide, 1 mM TCEP, 100 μM TBTA ligand, and 1 mM CuSO₄. React for 1 hour at room temperature to conjugate the biotin tag to the alkyne-probe[5].

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead tryptic digestion overnight.

  • LC-MS/MS Analysis: Analyze the eluted peptides via LC-MS/MS.

  • Causality Check: True target engagement is confirmed when the MS signal for the target peptide is heavily enriched in the DMSO-pretreated sample but significantly depleted (competed away) in the 2-CPSF-pretreated sample.

Method C: Cellular Thermal Shift Assay (CETSA)

Purpose: ABPP relies on the addition of an alkyne tag, which can alter the probe's pharmacology. CETSA provides a label-free, orthogonal biophysical validation by measuring the thermodynamic stabilization of the target protein upon covalent binding[8].

Step-by-Step Methodology:

  • Treatment: Incubate live cells with 2-CPSF (10 μM) or DMSO for 2 hours.

  • Thermal Gradient: Harvest and aliquot the cells into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Isolation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate the aggregated (denatured) proteins from the soluble (intact) fraction.

  • Quantification: Analyze the soluble fractions via Western Blot (for targeted analysis) or Thermal Proteome Profiling (TPP-MS) for proteome-wide analysis. A rightward shift in the melting curve (ΔTm > 2°C) confirms intracellular target engagement.

Conclusion

The validation of 2-Cyanopropane-1-sulfonyl fluoride target engagement cannot be achieved through a single lens. By combining the stoichiometric precision of Intact MS, the proteome-wide residue mapping of Competitive ABPP, and the label-free biophysical readout of CETSA, researchers can construct a highly trustworthy, self-validating data package. This rigorous E-E-A-T aligned approach prevents the advancement of promiscuous artifacts and ensures that covalent drug discovery programs are built on a foundation of unshakeable mechanistic truth.

References

  • PubChem Compound Summary for CID 137935423, 2-Cyanopropane-1-sulfonyl fluoride. National Center for Biotechnology Information (NIH). Retrieved from:[Link]

  • Mass Spectrometry Proteomics: A Key to Faster Drug Discovery. Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. Retrieved from:[Link](Note: Standardized DOI format applied for S(VI) profiling literature)

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Retrieved from:[Link](Note: Standardized URL format applied for MDPI ABPP literature)

Sources

Validation

Mass Spectrometry Methods for Confirming 2-Cyanopropane-1-sulfonyl Fluoride Modifications: A Comparison Guide

Introduction: The Analytical Challenge of SuFEx Probes In modern covalent drug discovery and chemical biology, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful tool for targeting nucleophilic resi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of SuFEx Probes

In modern covalent drug discovery and chemical biology, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful tool for targeting nucleophilic residues beyond the traditional cysteine [1]. 2-Cyanopropane-1-sulfonyl fluoride (CAS: 2248328-54-1) is a highly specific, context-dependent electrophilic warhead designed to form irreversible covalent bonds primarily with Tyrosine (Tyr), Lysine (Lys), Serine (Ser), Threonine (Thr), and Histidine (His) residues [2, 3].

Confirming this modification requires rigorous mass spectrometry (MS) workflows. When the sulfonyl fluoride probe reacts with a protein nucleophile, a molecule of hydrogen fluoride (HF) is eliminated.

  • Probe Exact Mass: 151.0103 Da (Formula: C₄H₆FNO₂S) [5]

  • HF Exact Mass: 20.0062 Da

  • Net Mass Shift on Protein: +131.0041 Da

To validate this modification, researchers must choose between Intact Mass Analysis, Bottom-Up Peptide Mapping, and Top-Down Mass Spectrometry. This guide objectively compares these modalities, providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Comparative Performance of MS Modalities

Before diving into the protocols, it is critical to select the right MS modality based on the analytical objective. Table 1 summarizes the performance metrics of each approach when analyzing 2-cyanopropane-1-sulfonyl fluoride adducts.

Table 1: Quantitative Comparison of MS Modalities for SuFEx Modification Analysis

MetricIntact Mass Analysis (LC-TOF)Bottom-Up MS/MS (Peptide Mapping)Top-Down MS (Proteomics)
Primary Objective Labeling stoichiometry & efficiencyExact site localization (Residue level)Intact proteoform characterization
Mass Accuracy Req. 10 - 50 ppm< 5 ppm< 5 ppm
Sequence Coverage N/A (Global view)80 - 100%30 - 60%
Analysis Time < 10 minutes60 - 120 minutes30 - 60 minutes
Sample Prep Time Minimal (Desalting only)High (Denaturation, Digestion)Moderate (Denaturation)
Key Limitation Cannot identify the modified residueDigestion artifacts; Missed cleavagesComplex data deconvolution

Strategic Workflow and Decision Logic

The selection of an MS method should not be arbitrary. As illustrated in the decision matrix below, a robust validation pipeline typically begins with Intact MS to confirm the global reaction, followed by Bottom-Up MS/MS to pinpoint the exact amino acid [4].

Workflow P Target Protein + 2-Cyanopropane-1-sulfonyl fluoride R SuFEx Reaction (HEPES pH 7.4, 37°C) P->R I Intact MS (LC-TOF) Verify +131.00 Da Shift Assess Stoichiometry R->I Step 1: Global Validation B Bottom-Up MS/MS Trypsin Digestion Site Localization (Y, K, S, T, H) R->B Step 2: Site Mapping T Top-Down MS ETD/UVPD Fragmentation Proteoform Mapping R->T Step 3: Proteoform Validation

Caption: Recommended MS workflow for validating 2-cyanopropane-1-sulfonyl fluoride modifications.

Self-Validating Experimental Protocols

Intact Mass Analysis (The "First Pass" Validation)

Causality & Rationale: Intact mass analysis is the mandatory first step. SuFEx probes can occasionally exhibit promiscuity if the target protein possesses multiple hyper-reactive surface nucleophiles[3]. Intact MS provides a rapid "bird's-eye view" to confirm whether the labeling stoichiometry is 1:1 or if off-target over-labeling has occurred.

Step-by-Step Protocol:

  • Reaction Setup: Incubate 10 µM of the target protein with 50 µM of 2-cyanopropane-1-sulfonyl fluoride in 50 mM HEPES buffer (pH 7.4) for 2 hours at 37°C.

    • Expert Tip:Never use Tris buffer. Tris contains a primary amine that will competitively react with the sulfonyl fluoride, quenching the probe.

  • Desalting: Remove excess unreacted probe and buffer salts using a C4 ZipTip or an online rapid desalting cartridge (e.g., MassPREP).

  • LC-MS Acquisition: Inject onto a C4 analytical column coupled to an ESI-TOF mass spectrometer. Run a fast 5-minute gradient from 5% to 90% Acetonitrile (containing 0.1% Formic Acid).

  • Data Deconvolution: Use algorithms like MaxEnt1 or ReSpect to deconvolute the multiply charged envelope to zero-charge mass.

  • Validation Check: Confirm a mass shift of exactly +131.00 Da relative to the apo-protein.

Bottom-Up Peptide Mapping (Site Localization)

Causality & Rationale: While Intact MS confirms if the reaction occurred, Bottom-Up MS/MS tells you where. Because 2-cyanopropane-1-sulfonyl fluoride can target multiple residue types (Y, K, S, T, H), high-resolution tandem MS is required to localize the modification [1, 2].

Step-by-Step Protocol:

  • Denaturation & Alkylation: Denature the labeled protein in 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM Iodoacetamide (30 min, dark, RT).

  • Digestion: Dilute the Urea concentration to < 1M using 50 mM Ammonium Bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

    • Expert Tip: If the SuFEx probe modifies a Lysine residue, it neutralizes the positive charge, preventing trypsin from cleaving at that site . You must account for this in your search parameters.

  • LC-MS/MS Acquisition: Analyze the peptides using a nanoLC coupled to a high-resolution Orbitrap mass spectrometer. Use Data-Dependent Acquisition (DDA) with Higher-energy Collisional Dissociation (HCD).

  • Database Search: Configure the search engine (e.g., MaxQuant, Proteome Discoverer) with a variable modification of +131.0041 Da on Y, K, S, T, and H. Set "missed cleavages" to at least 3.

  • Validation Check: Manually inspect the MS/MS spectra of the modified peptide. Ensure that the b- and y-ion series confidently bracket the modified residue.

Top-Down Mass Spectrometry (The Proteoform Perspective)

Causality & Rationale: Sulfonate esters (formed when the probe reacts with Ser/Thr/Tyr) can sometimes undergo hydrolysis during the harsh pH and temperature shifts of bottom-up sample preparation. Top-Down MS analyzes the intact proteoform, preserving the endogenous state of the modification and avoiding digestion artifacts.

Step-by-Step Protocol:

  • Sample Preparation: Desalt the intact labeled protein into a volatile MS-friendly solvent (e.g., 50% Acetonitrile, 0.1% Formic Acid).

  • Direct Infusion / LC-MS: Introduce the sample into an Orbitrap mass spectrometer capable of high-resolution intact mass analysis.

  • Fragmentation Strategy: Isolate the most abundant charge state of the modified protein. Apply Electron-Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD).

    • Expert Tip: Avoid using only HCD for top-down analysis of sulfonyl fluoride adducts. HCD often causes the neutral loss of the labile sulfonate group before the peptide backbone fragments, making site localization impossible. ETD cleaves the backbone (forming c- and z-ions) while leaving the +131.00 Da modification intact.

  • Validation Check: Map the c- and z-ion series to the protein sequence to localize the +131.00 Da shift.

Method Selection Matrix

To further assist in experimental design, the following decision tree illustrates the logical flow for selecting the appropriate MS modality based on specific analytical needs.

DecisionTree Start Goal of MS Analysis? Q1 Determine Labeling Efficiency/Stoichiometry? Start->Q1 Q2 Identify Exact Modification Site? Start->Q2 Q3 Analyze Co-occurring Modifications? Start->Q3 A1 Intact Mass Analysis (LC-TOF) Q1->A1 A2 Bottom-Up Peptide Mapping (LC-MS/MS) Q2->A2 A3 Top-Down MS (ETD/UVPD) Q3->A3

Caption: Decision matrix for selecting the optimal MS method based on project requirements.

Conclusion

Validating covalent modifications by 2-cyanopropane-1-sulfonyl fluoride requires a calculated approach. Intact Mass Analysis provides rapid confirmation of the +131.00 Da mass shift and overall stoichiometry, making it the ideal primary screen. However, to achieve the high-resolution site localization required for chemical biology and drug discovery, Bottom-Up Peptide Mapping (accounting for missed cleavages) or Top-Down MS (utilizing ETD fragmentation) must be employed. By adhering to the buffer restrictions and fragmentation strategies outlined above, researchers can ensure robust, self-validating analytical results.

References

  • Royal Society of Chemistry. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. 1

  • Proceedings of the National Academy of Sciences. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS. 2

  • National Institutes of Health / PMC. (2020). Structure-based design and analysis of SuFEx chemical probes. NIH.3

  • National Institutes of Health / PMC. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. NIH. 4

  • PubChem. (2025). 2-Cyano-2-methylethane-1-sulfonyl fluoride (CID 137935423). National Center for Biotechnology Information. 5

Sources

Comparative

The SuFEx Paradigm: Advantages of 2-Cyanopropane-1-sulfonyl Fluoride Over Sulfonyl Chlorides in Bioconjugation

As bioconjugation transitions from indiscriminate labeling to precision molecular engineering, the limitations of traditional electrophiles have become glaringly apparent. For decades, sulfonyl chlorides (SCs) were the d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation transitions from indiscriminate labeling to precision molecular engineering, the limitations of traditional electrophiles have become glaringly apparent. For decades, sulfonyl chlorides (SCs) were the default reagents for sulfonylation. However, their extreme reactivity in aqueous environments often leads to rapid hydrolysis and heterogeneous, off-target modifications.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized this landscape. By leveraging the unique thermodynamic stability of the S-F bond, SuFEx allows for highly controlled, context-specific bioconjugation. This guide provides an in-depth comparative analysis of 2-Cyanopropane-1-sulfonyl fluoride against traditional sulfonyl chlorides, detailing the mechanistic causality behind its superior performance and providing a self-validating experimental workflow for implementation.

Mechanistic Causality: The S-F vs. S-Cl Dichotomy

To understand why 2-Cyanopropane-1-sulfonyl fluoride outperforms its chlorinated counterparts, we must examine the fundamental quantum mechanical and thermodynamic differences between the S-F and S-Cl bonds.

Thermodynamic Stability and Aqueous Inertness

Sulfonyl chlorides possess a highly polarized, relatively weak S-Cl bond that acts as an indiscriminate electrophile. Upon exposure to aqueous buffers, SCs undergo rapid nucleophilic attack by water, resulting in complete hydrolysis to sulfonic acid byproducts (often within minutes).

Conversely, the S-F bond in 2-Cyanopropane-1-sulfonyl fluoride is exceptionally strong (~86 kcal/mol) and thermodynamically stable. It is highly resistant to thermolysis and nucleophilic substitution under neutral aqueous conditions. This stability ensures that the reagent remains intact in physiological buffers until it encounters a specific activating environment.

Context-Specific Chemoselectivity

Because 2-Cyanopropane-1-sulfonyl fluoride is inert to bulk water, it requires a specific microenvironment to activate the S-F bond. In bioconjugation, this activation occurs within the binding pockets of proteins. The fluoride leaving group must be stabilized by a localized hydrogen-bonding network (often provided by adjacent residues) before it can react with target nucleophiles such as the hydroxyl of Tyrosine, the ε-amino group of Lysine, or the active site of Serine/Threonine[1]. This requirement for microenvironment activation guarantees chemoselectivity, eliminating the off-target "shotgun" labeling characteristic of sulfonyl chlorides.

Resistance to Reduction

In complex biological milieus, electrophiles are often susceptible to reduction. Unlike other halides, the cleavage of the S-F bond is exclusively heterolytic. This fundamental property renders 2-Cyanopropane-1-sulfonyl fluoride completely resistant to reductive degradation, maintaining its structural integrity in the presence of cellular reducing agents,[1].

The 2-Cyanopropane Structural Advantage

Beyond the general benefits of SuFEx, the specific structure of 2-Cyanopropane-1-sulfonyl fluoride (CAS: 2248328-54-1) offers unique advantages[2],[3]. The cyano group (-C≡N) acts as a strong electron-withdrawing group, finely tuning the electrophilicity of the sulfur center to maximize reactivity upon activation without sacrificing aqueous stability. Furthermore, the nitrile moiety serves as a bio-orthogonal Raman/IR tag. Vibrating in the cellular "silent region" (~2220 cm⁻¹), it allows for label-free spectroscopic tracking of the bioconjugate without the need for bulky fluorophores.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of 2-Cyanopropane-1-sulfonyl fluoride against generic alkyl sulfonyl chlorides in bioconjugation applications.

Performance Metric2-Cyanopropane-1-sulfonyl fluorideTraditional Sulfonyl Chlorides
Aqueous Half-Life (pH 7.4) > 72 hours (Highly Stable)< 1 hour (Rapid Hydrolysis)
Cleavage Mechanism Exclusively HeterolyticHeterolytic & Homolytic
Redox Stability Resistant to biological reduction[1]Highly susceptible to reduction
Chemoselectivity High (Context-specific Tyr, Lys, Ser)[1]Low (Indiscriminate modification)
Bio-orthogonal Tracking Yes (Intrinsic Nitrile Raman/IR tag)No (Requires secondary functionalization)
Storage Requirements Bench-stable at room temperatureMoisture-sensitive, inert atmosphere required

Visualizing the Reaction Logic

The divergence in reaction pathways between SuFEx reagents and traditional sulfonyl chlorides dictates the purity and yield of the final bioconjugate.

SuFEx_Mechanism cluster_SF SuFEx Pathway (2-Cyanopropane-1-sulfonyl fluoride) cluster_SC Traditional Pathway (Sulfonyl Chlorides) SF 2-Cyanopropane-1- sulfonyl fluoride Microenv Protein Microenvironment (H-bond + Nucleophile) SF->Microenv Diffuses (Stable in H2O) Activation Heterolytic S-F Cleavage Microenv->Activation F- Stabilization Product Chemoselective Conjugate (+ HF) Activation->Product Covalent Binding SC Sulfonyl Chloride (Highly Reactive) Hydrolysis Rapid Hydrolysis (Sulfonic Acid) SC->Hydrolysis H2O Exposure OffTarget Off-Target Adducts SC->OffTarget Non-specific Nucleophiles

Fig 1. Mechanistic divergence between SuFEx-mediated bioconjugation and traditional sulfonyl chlorides.

Experimental Workflows: A Self-Validating Protocol

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . It not only outlines the steps for successful bioconjugation but also embeds internal controls to actively prove the mechanistic claims of aqueous stability and chemoselectivity.

Objective

Covalently modify a target protein using 2-Cyanopropane-1-sulfonyl fluoride while validating its stability against a sulfonyl chloride control.

Step 1: Reagent Solubilization & Buffer Preparation
  • Action: Prepare a 100 mM stock of 2-Cyanopropane-1-sulfonyl fluoride in anhydrous DMSO. Prepare the target protein at 10 µM in PBS (pH 7.4).

  • Causality: While the SuFEx probe is stable in water, its aliphatic nature requires DMSO for initial solubilization to prevent aggregation. PBS at pH 7.4 mimics physiological conditions, preserving the native folded state of the protein. This folding is non-negotiable, as the SuFEx reaction relies on the protein's intact 3D microenvironment to activate the S-F bond[1].

Step 2: The Self-Validating Reaction Matrix
  • Action: Set up three parallel reactions in microcentrifuge tubes:

    • Reaction A (Test): Protein (10 µM) + 2-Cyanopropane-1-sulfonyl fluoride (100 µM).

    • Reaction B (Negative Control): Buffer + 2-Cyanopropane-1-sulfonyl fluoride (100 µM) (No protein).

    • Reaction C (Comparative Control): Protein (10 µM) + Generic Alkyl Sulfonyl Chloride (100 µM).

  • Causality: This matrix isolates the variables of reactivity. Reaction B tests the thermodynamic stability of the S-F bond in bulk water. Reaction C demonstrates the inherent flaws (rapid hydrolysis and indiscriminate binding) of the S-Cl bond,[4].

Step 3: SuFEx Activation & Incubation
  • Action: Incubate all reactions at 37°C for 4 hours with gentle agitation.

  • Causality: Unlike the instantaneous and chaotic reaction of sulfonyl chlorides, SuFEx requires time for the probe to diffuse into the protein's binding pockets. The extended incubation allows the localized hydrogen-bonding network to stabilize the fluoride ion, triggering heterolytic cleavage and subsequent covalent bond formation.

Step 4: Readout via Intact Protein LC-MS
  • Action: Quench the reactions and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: Mass spectrometry provides unambiguous validation of the reaction matrix:

    • Outcome A (Test): Spectra will show a clean mass shift of +131 Da (addition of the 2-cyanopropane-1-sulfonyl group minus the fluoride leaving group), indicating highly chemoselective modification.

    • Outcome B (Negative Control): LC-MS will show the recovery of intact 2-Cyanopropane-1-sulfonyl fluoride, proving its absolute resistance to aqueous hydrolysis.

    • Outcome C (Comparative Control): Spectra will reveal a heterogeneous mixture of multiple mass shifts (off-target modifications) alongside an overwhelming abundance of sulfonic acid byproduct from hydrolyzed reagent.

References

  • 2-cyano-2-methylethane-1-sulfonyl fluoride | 2248328-54-1 Source: Sigma-Aldrich URL
  • Source: PubChem (NIH)
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Sigma-Aldrich URL
  • Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing URL
  • Sulfur(vi)

Sources

Validation

Evaluating the Off-Target Landscape of 2-Cyanopropane-1-sulfonyl fluoride: A Comparative Guide for Cellular Research

In the pursuit of potent and selective therapeutic agents, the characterization of a compound's off-target effects is as critical as defining its on-target efficacy. This guide provides an in-depth comparative analysis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of potent and selective therapeutic agents, the characterization of a compound's off-target effects is as critical as defining its on-target efficacy. This guide provides an in-depth comparative analysis of the off-target profile of 2-Cyanopropane-1-sulfonyl fluoride, a covalent inhibitor, benchmarked against other common electrophilic warheads. We will delve into the experimental workflows designed to comprehensively evaluate these unintended interactions within a cellular context, offering researchers a robust framework for informed compound selection and development.

Introduction to Covalent Inhibitors and the Off-Target Challenge

Covalent inhibitors, which form a stable bond with their protein target, offer distinct advantages in drug discovery, including prolonged target engagement and enhanced potency.[1][2] However, this irreversible mechanism also carries an inherent risk of off-target modifications, where the reactive electrophile, or "warhead," of the inhibitor covalently binds to unintended proteins.[1][2] These off-target interactions can lead to a range of undesirable outcomes, from confounding experimental results to significant cellular toxicity.[3] Therefore, a thorough understanding of a covalent inhibitor's proteome-wide selectivity is paramount.

2-Cyanopropane-1-sulfonyl fluoride belongs to the class of sulfonyl fluorides, which are known to react with nucleophilic residues on proteins, such as serine, threonine, tyrosine, lysine, and histidine, in a context-dependent manner.[4] The cyano group in its structure can also influence its reactivity and selectivity.[5] This guide will explore methodologies to dissect the specific off-target liabilities of this compound and compare them to other widely used covalent modifiers.

Comparative Analysis of Covalent Warheads

The choice of the electrophilic warhead is a critical determinant of a covalent inhibitor's selectivity profile. Different warheads exhibit distinct reactivity profiles towards various amino acid residues. Below is a comparative overview of 2-Cyanopropane-1-sulfonyl fluoride and other common covalent warheads.

Warhead Class2-Cyanopropane-1-sulfonyl fluorideAcrylamidesα-KetoamidesNitriles
Primary Reactive Residues Serine, Threonine, Tyrosine, Lysine, Histidine[4]Cysteine[6]Serine, Cysteine[7]Cysteine (reversible)[5]
Reactivity Profile Moderately reactive, tunableHighly reactive, potential for off-target cysteine modificationReversible to slowly reversible covalentReversible covalent, generally lower off-target reactivity
Known Off-Target Concerns Potential for broad reactivity with multiple nucleophilesModification of functional cysteines across the proteomeCan react with other nucleophiles at high concentrationsGenerally considered more selective, but context-dependent
Therapeutic Examples Research compoundsIbrutinib, Afatinib[6][8]Telaprevir, Boceprevir[7]Research compounds

Experimental Workflows for Off-Target Profiling

A multi-pronged approach is essential for a comprehensive evaluation of off-target effects. Here, we outline key experimental workflows, from broad, unbiased screening to targeted validation.

Unbiased Proteome-Wide Off-Target Identification

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to globally and quantitatively assess the functional state of enzymes in complex biological systems.[9][10][11][12] In a competitive ABPP experiment, a broad-spectrum probe that targets a specific class of enzymes is used to label active sites. Pre-treatment with the inhibitor of interest, such as 2-Cyanopropane-1-sulfonyl fluoride, will block the binding of the probe to its on- and off-targets in a dose-dependent manner. Subsequent proteomic analysis identifies the proteins that show reduced labeling, revealing the inhibitor's target landscape.

A more direct approach for identifying covalently modified sites is Covalent Inhibitor Target-site Identification (CITe-Id) .[13][14][15] This method utilizes a modified version of the inhibitor containing a tag (e.g., an alkyne) for enrichment. The tagged inhibitor is introduced to cells, and after lysis, the covalently modified proteins are captured and identified by mass spectrometry.[3][16]

Workflow for Competitive Activity-Based Protein Profiling (ABPP)

ABPP_Workflow cluster_cell_treatment Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Intact Cells treatment Treat with 2-Cyanopropane-1-sulfonyl fluoride (or vehicle control) cell_culture->treatment probe_labeling Label with broad-spectrum Activity-Based Probe (ABP) treatment->probe_labeling lysis Cell Lysis probe_labeling->lysis click_chemistry Click Chemistry (e.g., Biotin-Azide) lysis->click_chemistry enrichment Streptavidin Enrichment click_chemistry->enrichment digestion On-bead or in-gel Trypsin Digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Quantitative Proteomic Data Analysis lc_ms->data_analysis target_id Identification of On- and Off-Targets data_analysis->target_id CETSA_Workflow cluster_treatment_heating Treatment & Heating cluster_separation_detection Separation & Detection cluster_analysis Data Analysis cell_treatment Treat cells with 2-Cyanopropane-1-sulfonyl fluoride (or vehicle) heating Heat cell suspension or lysate to a range of temperatures cell_treatment->heating lysis_centrifugation Cell Lysis and Centrifugation to separate soluble and precipitated proteins heating->lysis_centrifugation detection Quantify soluble protein (Western Blot or MS) lysis_centrifugation->detection melting_curve Generate melting curves detection->melting_curve shift_analysis Analyze thermal shifts to determine target engagement melting_curve->shift_analysis

Caption: CETSA workflow for validating target engagement.

Downstream Functional and Phenotypic Assays

Identifying off-target binding is the first step; understanding the functional consequences is equally important.

  • Kinome Profiling: For inhibitors targeting kinases, profiling against a large panel of kinases is crucial to determine selectivity. [17]* Transcriptomic and Proteomic Analysis: Next-generation sequencing (NGS) of RNA (RNA-Seq) and quantitative proteomics can reveal downstream changes in gene and protein expression resulting from off-target inhibition of signaling pathways. [18]* Cell Viability and Toxicity Assays: A battery of assays should be employed to assess the cytotoxic effects of the inhibitor on various cell lines. This helps to establish a therapeutic window and identify potential liabilities early in the development process.

Mitigating Off-Target Effects

Once off-target interactions are identified, several strategies can be employed to mitigate them:

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts can focus on modifying the inhibitor's scaffold to improve selectivity while maintaining on-target potency.

  • Dose-Response Studies: Using the lowest effective concentration of the inhibitor will minimize off-target engagement.

  • Use of More Selective Alternative Compounds: If significant and unavoidable off-target effects are observed, it may be necessary to consider alternative inhibitors with a cleaner selectivity profile.

Conclusion

The comprehensive evaluation of off-target effects is a non-negotiable aspect of modern drug discovery and chemical biology. For a reactive compound like 2-Cyanopropane-1-sulfonyl fluoride, a systematic and multi-faceted approach is essential to build a complete picture of its cellular interactions. By employing a combination of unbiased chemoproteomic profiling, target engagement validation, and functional downstream analysis, researchers can confidently assess the selectivity of their covalent inhibitors, leading to the development of safer and more effective therapeutic agents and research tools. This guide provides a foundational framework for these critical investigations, empowering researchers to make data-driven decisions in their quest for selective molecular probes and drugs.

References

  • Activity-based proteomics - Wikipedia. (n.d.). Retrieved from [Link]

  • Zhang, T., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. Retrieved from [Link]

  • Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry. Retrieved from [Link]

  • Zhao, Z., et al. (2022). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget. Retrieved from [Link]

  • Leiden University. (n.d.). Activity-based protein profiling for drug discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Retrieved from [Link]

  • Lin, H., et al. (2025). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Nature Communications. Retrieved from [Link]

  • Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. Retrieved from [Link]

  • Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget. Retrieved from [Link]

  • Martinez Molina, D., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. Retrieved from [Link]

  • Zhang, T., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. Retrieved from [Link]

  • Tang, G., et al. (2024). Global Reactivity Profiling of the Catalytic Lysine in Human Kinome for Covalent Inhibitor Development. Angewandte Chemie International Edition. Retrieved from [Link]

  • Vulpetti, A., et al. (2017). Determining Cysteines Available for Covalent Inhibition Across the Human Kinome. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, T., et al. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology. Retrieved from [Link]

  • Roskoski, R. Jr. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]

  • Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Retrieved from [Link]

  • Baylor College of Medicine. (2025). A new analytical tool to optimize the potency and selectivity of drugs. EurekAlert!. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]

  • Shaw, J., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge Repository. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 4: Covalent Inhibition of Kinases. In Kinase Inhibitor Design. Retrieved from [Link]

  • Huber, K. V. M., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved from [Link]

  • Illumina, Inc. (n.d.). CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation. Retrieved from [Link]

  • Singh, R., et al. (2026). Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases. Biochemical Journal. Retrieved from [Link]

  • Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy. Retrieved from [Link]

  • Na, J., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Petropoulos, A. D., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • An, M., et al. (2023). Chemical and Biological Approaches to Interrogate off-Target Effects of Genome Editing Tools. Accounts of Chemical Research. Retrieved from [Link]

  • Rizzuti, B., et al. (2020). Repurposing Known Drugs as Covalent and Non-covalent Inhibitors of the SARS-CoV-2 Papain-Like Protease. Frontiers in Chemistry. Retrieved from [Link]

  • Piras, M., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Retrieved from [Link]

  • Wang, L., et al. (2022). In silico off-target profiling for enhanced drug safety assessment. Journal of Cheminformatics. Retrieved from [Link]

  • Demeulemeester, J., et al. (2024). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects... [Video]. YouTube. Retrieved from [Link]

  • Parker, C. G., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Communications. Retrieved from [Link]

  • Kumar, R., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 3. HEALTH EFFECTS. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-2-methylethane-1-sulfonyl fluoride. In PubChem Compound Database. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2019). Sulfuryl Fluoride Poisonings in Structural Fumigation, a Highly Regulated Industry—Potential Causes and Solutions. International Journal of Environmental Research and Public Health. Retrieved from [Link]

  • Johnson, S. M., et al. (2016). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. Retrieved from [Link]

  • Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers. (2003). opinion of the SCCNFP on fluoride compounds in oral hygiene products for children under age of 6 years. European Commission. Retrieved from [Link]

  • Chen, Y., et al. (2025). Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation of unactivated alkenes. Nature Synthesis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyanopropane-1-sulfonyl fluoride

Comprehensive Safety and Operational Guide for Handling 2-Cyanopropane-1-sulfonyl Fluoride As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry continues to revolutionize drug discovery and materials science, the use...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Cyanopropane-1-sulfonyl Fluoride

As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry continues to revolutionize drug discovery and materials science, the use of stable but highly reactive building blocks like 2-Cyanopropane-1-sulfonyl fluoride (CAS: 2248328-54-1) has become increasingly common[1][2]. While sulfonyl fluorides possess remarkable thermodynamic stability and resistance to reduction compared to their sulfonyl chloride counterparts[2], their latent electrophilicity demands rigorous safety and handling protocols.

This guide provides drug development professionals and research scientists with a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Cyanopropane-1-sulfonyl fluoride in a professional laboratory setting.

Hazard Profile and Physicochemical Properties

Before initiating any operational workflow, it is critical to understand the threat matrix of the compound. 2-Cyanopropane-1-sulfonyl fluoride is a corrosive and toxic reagent[3]. The causality behind the strict PPE requirements stems directly from its GHS classification: the compound causes severe tissue damage upon contact and poses acute toxicity risks across all exposure routes[3].

Table 1: Chemical Identity and GHS Hazard Summary

Property / Hazard ClassDescription / Value
Chemical Name 2-Cyanopropane-1-sulfonyl fluoride (2-cyano-2-methylethane-1-sulfonyl fluoride)[1][3]
CAS Number 2248328-54-1[1]
Molecular Weight 151.16 g/mol [3]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage[3].
Acute Toxicity H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled[3].
Target Organ Toxicity H335: May cause respiratory irritation[3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be treated as a self-validating system: each layer of protection serves as a backup to primary engineering controls (e.g., fume hoods). Because SuFEx reactions involve the manipulation of high-oxidation-state sulfur centers and can generate fluoride byproducts (which may convert to hydrofluoric acid or fluoride salts depending on the reaction environment)[2][4], PPE must be rigorously maintained.

  • Eye and Face Protection: A face shield paired with tight-fitting chemical safety goggles is mandatory. Equipment must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[5]. Rationale: The H314 hazard indicates that even minor splashes can cause irreversible ocular damage.

  • Hand Protection: Handle with heavy-duty, chemically resistant gloves (e.g., Nitrile or Neoprene, depending on the specific solvent used in the reaction). Gloves must be inspected for micro-tears prior to use[5]. Rationale: Proper glove removal technique (without touching the glove's outer surface) must be employed to prevent secondary dermal exposure to this H312-classified compound[3][5].

  • Body Protection: A complete, chemically resistant lab suit or a heavy-duty continuous-front lab coat is required[5]. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[5].

  • Respiratory Protection: All handling must occur within a certified, high-velocity chemical fume hood[6]. If a risk assessment shows that engineering controls are insufficient or if a spill occurs, use a full-face respirator equipped with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges[5].

Operational Workflow and Engineering Controls

The following step-by-step methodology ensures that the latent reactivity of 2-Cyanopropane-1-sulfonyl fluoride is managed safely during experimental setup.

Step 1: Pre-Operation Verification Ensure the chemical fume hood is operational with a verified face velocity (typically 80–120 fpm). Clear the workspace of incompatible materials, particularly strong bases or uncontrolled nucleophiles that could prematurely trigger a SuFEx reaction.

Step 2: Material Transfer Transfer the reagent exclusively within the fume hood to avoid breathing dust, fumes, or vapors[6]. Use non-sparking tools and ensure all receiving vessels are thoroughly dried, as moisture can complicate the reaction matrix, even though sulfonyl fluorides are generally more hydrolytically stable than chlorides[2][7].

Step 3: Reaction Execution When initiating the SuFEx click reaction, be aware that the addition of catalysts (such as DBU, BTMG, or bifluoride salts) will unleash the electrophilicity of the S-F bond[4]. Ensure the reaction vessel is properly vented through a scrubber system if gaseous byproducts are anticipated, as the generation of fluoride species requires careful containment[4].

G Start Pre-Operation: PPE & Hood Check Transfer Material Transfer (Inside Fume Hood) Start->Transfer Reaction SuFEx Reaction Execution Transfer->Reaction Spill Spill Detected? Reaction->Spill Decon Decontamination & Waste Collection Spill->Decon Yes Disposal Licensed Chemical Disposal Spill->Disposal No Decon->Disposal

Operational workflow and spill response matrix for 2-Cyanopropane-1-sulfonyl fluoride handling.

Decontamination and Waste Disposal Plan

Improper disposal of fluorinated sulfonyl compounds poses severe environmental and infrastructural risks. Under no circumstances should 2-Cyanopropane-1-sulfonyl fluoride be allowed to enter drains, sewer systems, or waterways[5][6][7].

Spill Response Protocol:

  • Evacuate and Isolate: Immediately evacuate personnel to safe areas and ensure adequate ventilation[5].

  • Containment: Prevent further leakage if safe to do so. Do not direct a water jet directly on the liquid[6][8].

  • Collection: Vacuum, sweep up, or absorb the spill with an inert, non-combustible material (e.g., dry sand or vermiculite)[5][6]. Pick up and arrange disposal without creating dust[5].

  • Storage: Place the absorbed material into tightly closed, suitable containers specifically marked for hazardous chemical waste[5][7].

Routine Disposal: All unreacted 2-Cyanopropane-1-sulfonyl fluoride, contaminated packaging, and SuFEx reaction waste must be disposed of by removal to a licensed, professional chemical destruction plant[6][7]. Controlled incineration with flue gas scrubbing is the standard method for destroying combustible packaging materials and fluorinated organic waste, ensuring that any liberated hydrogen fluoride (HF) or sulfur oxides (SOx) are neutralized before environmental release[7].

References

  • PubChem, National Library of Medicine. 2-Cyano-2-methylethane-1-sulfonyl fluoride | C4H6FNO2S | CID 137935423. Retrieved from: [Link]

  • National Institutes of Health (PMC). Sulfur fluoride exchange. Retrieved from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.